The following table summarizes the different synthetic approaches for preparing 8-bromocaffeine from caffeine.
| Method | Reagents & Conditions | Reported Yield | Key Features / Notes |
|---|---|---|---|
| Classical Halogenation [1] | Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate | Information missing | Uses elemental bromine; sodium acetate acts as an acid scavenger for HBr byproduct. |
| Bromine (in situ generation) [2] | Hydrobromic Acid (HBr, 40%), Hydrogen Peroxide (H₂O₂, 30%) | Information missing | Generates bromine in situ within the reaction mixture. |
| N-Bromosuccinimide (NBS) Method [3] | N-Bromosuccinimide (NBS), Dichloromethane (DCM)/Water mixture, Room Temperature | Near Quantitative | Reported as efficient and high-yielding; produces pure 8-bromocaffeine. |
According to the literature, the NBS method is highlighted as a particularly efficient and high-yielding procedure for obtaining pure 8-bromocaffeine [3].
8-Bromocaffeine is a valuable building block for further chemical modifications, primarily through nucleophilic aromatic substitution (SₙAr) due to the good leaving-group ability of the bromine atom [3].
The diagram below illustrates the role of 8-bromocaffeine as a versatile synthetic intermediate.
One specific example of these reactions is the Ullmann-type ether synthesis to create 8-phenoxycaffeine derivatives. A general procedure from the literature is as follows [2]:
The Ullmann reaction between 8-bromocaffeine and 4-bromophenol is a proven method for creating new chemical entities, as detailed in a 2019 research publication [1].
| Aspect | Details |
|---|---|
| Reactants | 8-Bromocaffeine, 4-Bromophenol [1] |
| Catalyst System | Copper powder, Pyridine [1] |
| Base | Sodium Carbonate [1] |
| Solvent | Dimethylformamide [1] |
| Reaction Conditions | Reflux for 6 hours [1] |
| Product | 8-(4-Bromophenoxy)caffeine [1] |
| Yield | 51% [1] |
| Purification | Recrystallization from ethanol [1] |
| Product Characterization | Melting point: 233-234 °C; Crystal structure determined by X-ray diffraction [1] |
For researchers aiming to reproduce this synthesis, here is the detailed protocol from the literature [1]:
The traditional Ullmann reaction couples two aryl halides to form a biaryl compound using stoichiometric copper at high temperatures (>200 °C) [2] [3] [4]. The reaction involving 8-bromocaffeine is more precisely categorized as an Ullmann-type condensation or nucleophilic aromatic substitution, where the bromophenol acts as a nucleophile displacing the halogen on the caffeine derivative [5].
A generalized mechanism for this copper-mediated coupling is illustrated below.
Simplified mechanism for copper-catalyzed Ullmann-type condensation
Modern catalysis research has enhanced this process. The use of bidentate ligands (e.g., amino acids, oxalamides, 1,10-phenanthroline) allows for milder reaction conditions, lower catalyst loading, and better functional group tolerance [2] [4] [6]. A notable recent advancement is the development of catalyst-free Ullmann coupling in microdroplets, which occurs at room temperature without metal catalysts, though this is not yet applied to caffeine systems [7].
The table below summarizes the key identifiers and physical properties of 8-Bromocaffeine [1] [2].
| Property | Value / Description |
|---|---|
| IUPAC Name | 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione [2] |
| Molecular Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| CAS Registry Number | 10381-82-5 [2] |
| Other Names | Xanthobin, 8-Bromotheophylline [2] |
8-Bromocaffeine is synthesized through the direct bromination of caffeine. The experimental workflow for its synthesis and subsequent application is as follows:
Synthesis workflow for 8-Bromocaffeine from caffeine precursor.
The most common synthesis involves electrophilic aromatic substitution with bromine [1]:
An alternative in-situ bromine generation method offers a milder and safer approach [3]:
8-Bromocaffeine's main investigated use is as a radiosensitizer in radiotherapy [1].
Beyond its radiosensitizing properties, 8-Bromocaffeine is a valuable building block in chemical synthesis.
8-Bromocaffeine carries a GHS warning for causing adverse health effects if ingested (H302) [1]. Recommended precautions include avoiding ingestion, using personal protective equipment, and careful handling [1].
8-Bromocaffeine (8-BC) is a xanthine derivative where a bromine atom replaces the hydrogen at the C8 position of the caffeine core structure [1].
Table 1: Physicochemical Properties of 8-Bromocaffeine [1] [2]
| Property | Value |
|---|---|
| Systematic IUPAC Name | 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
| Molecular Formula | C₈H₉BrN₄O₂ |
| Average Mass | 273.090 g·mol⁻¹ |
| Monoisotopic Mass | 271.990888 Da |
| Appearance | White, odorless solid |
| Melting Point | 206 °C (403 °F; 479 K) |
| CAS Registry Number | 10381-82-5 |
8-bromocaffeine is primarily synthesized via direct bromination of caffeine. The following diagram illustrates the main synthesis pathway and subsequent derivatization:
Synthesis pathway for 8-bromocaffeine and its derivatives.
The most straightforward method involves electrophilic aromatic substitution using elemental bromine [1].
This method offers a potentially safer approach by generating bromine in situ [3] [4].
Table 2: Key Spectral Data for 8-Bromocaffeine and Characterization Techniques for Derivatives
| Compound / Technique | Data / Application |
|---|---|
| 8-Bromocaffeine (¹³C NMR Reference) | Key shifts: C8 carbon attached to Br shows significant downfield shift. |
| Single Crystal X-ray Diffraction (XRD) | Used to determine absolute configuration, bond lengths/angles, and dihedral angles in crystals of derivatives like 8-(4-bromophenoxy)caffeine [3]. |
| FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry | Standard suite for confirming structure, purity, and successful functionalization of 8-BC derivatives [4]. |
| Chromatographic Purity Control (TLC) | Used with multiple mobile phases to monitor reaction progress and confirm purity [4]. |
The primary and most researched application of 8-bromocaffeine is in oncology, but it also serves as a precursor for diverse bioactive molecules.
While the search results do not provide a full toxicological profile, 8-bromocaffeine carries a GHS warning label (H302), indicating it is harmful if swallowed [1]. Standard laboratory safety practices are essential:
Understanding the synthesis of 8-bromocaffeine is key, as the purification method is intrinsically linked to its production process.
| Aspect | Details |
|---|---|
| Chemical Name | 8-Bromocaffeine [1] |
| Molecular Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Primary Synthesis Route | Electrophilic aromatic substitution of caffeine with bromine in glacial acetic acid. Acid scavenger (e.g., sodium acetate) neutralizes HBr byproduct. [1] |
| Alternative Synthesis | Bromine generated in situ from sodium bromide and hydrogen peroxide in aqueous caffeine solution. [1] |
| Reported Yield | Up to 85% [1] |
| Key Hazard | Harmful if swallowed (H302) [1] |
The most consistent purification method mentioned across the literature for 8-bromocaffeine and its direct derivatives is recrystallization from ethanol [2] [1].
The general procedure for recrystallization, a critical purification technique for solid compounds, is outlined below.
Recrystallization Workflow
For 8-bromocaffeine, ethanol has been successfully used as the recrystallization solvent [2]. The typical steps are:
After purification, you can verify the identity and purity of your compound using several analytical methods. The reported melting point of pure 8-bromocaffeine is 206 °C [1]. Single-crystal X-ray diffraction has been used to confirm the molecular structure of related 8-substituted caffeine derivatives [2]. Furthermore, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for quantifying purity and separating any remaining impurities [4].
Beyond its role as a synthetic intermediate, 8-bromocaffeine has direct research applications, primarily acting as a radiosensitizer to increase the sensitivity of tumor cells to radiotherapy [1]. It also serves as a versatile reagent in organic synthesis, for example, in converting aldoximes into nitriles [5].
8-Bromocaffeine is produced through the direct bromination of caffeine. The table below summarizes its key properties and a common synthesis method.
| Property | Description |
|---|---|
| Chemical Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Primary Role | Versatile reagent; Radiosensitizer [1] [2] |
| Synthesis Parameter | Description |
|---|---|
| Reaction Type | Electrophilic aromatic substitution [1] |
| Starting Material | Caffeine [1] |
| Reagents | Bromine in glacial acetic acid [1] |
| Acid Scavenger | Sodium acetate (to trap HBr) [1] |
| Alternative Method | Bromine generated in situ from NaBr and H₂O₂ [1] [3] |
| Reported Yield | Up to 85% with the alternative method [1] |
The following diagram illustrates the two primary synthesis pathways for 8-Bromocaffeine:
Synthesis routes for 8-Bromocaffeine via direct bromination or in situ bromine generation.
A key application of 8-Bromocaffeine is its use as a precursor for synthesizing more complex molecules, particularly through Ullmann-type condensation reactions [3].
Experimental Protocol: Synthesis of 8-(4'-Bromophenoxy) Caffeine (BPC) [3]
Furthermore, 8-Bromocaffeine serves as a reagent for converting aldoximes into nitriles under microwave irradiation, a method applicable to aliphatic, aromatic, and heterocyclic aldoximes that preserves asymmetric centers in chiral substrates [2].
In pharmaceutical research, 8-Bromocaffeine is investigated as a radiosensitizer for cancer therapy, specifically in the radiotherapy of brain tumors. It functions by increasing the sensitivity of tumor cells to radiation treatment, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].
While the exact molecular-level signaling pathway is not detailed in the available sources, its activity is likely rooted in its nature as a xanthine derivative. The generally accepted mechanism for such compounds is adenosine receptor (AR) antagonism. Caffeine and its analogs reversibly block adenosine receptors, preventing adenosine from inducing drowsiness and other effects. This antagonism can influence a wide range of biological processes, making 8-Bromocaffeine and its derivatives valuable as research tools and potential therapeutic agents for conditions like Alzheimer's disease, asthma, and Parkinson's disease [3].
The following diagram outlines this general mechanism and its therapeutic implications:
Proposed mechanism of 8-Bromocaffeine as an adenosine receptor antagonist.
8-Bromocaffeine is exclusively produced in the laboratory through the chemical modification of caffeine. The table below summarizes the primary synthesis methods:
| Method | Reagents & Conditions | Key Features | Yield |
|---|---|---|---|
| Classical Bromination [1] | Bromine, Glacial Acetic Acid, Sodium Acetate | Acid scavenger (sodium acetate) neutralizes HBr byproduct | Not Specified |
| Bromination with In Situ Bromine Generation [1] [2] | Hydrogen Bromide (HBr), Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid | Generates bromine reaction agent within the reaction mixture | ~85% [1] |
| Alternative Bromination [3] | N-Bromosuccinimide (NBS), Dichloromethane (DCM), Water | Reported to yield pure product at room temperature | Quantitative |
The following diagram illustrates a typical experimental workflow for synthesizing 8-bromocaffeine and creating more complex derivatives:
Synthesis Workflow: 8-Bromocaffeine is a key intermediate for complex derivatives.
This protocol outlines the synthesis using bromination with in situ bromine generation [2].
8-Bromocaffeine is not a final drug product but a key intermediate and research tool with one primary application:
8-Bromocaffeine is a synthetically produced compound with no known natural origin. Its established role as a radiosensitizer and, more importantly, a versatile synthetic intermediate makes it a valuable compound in medicinal chemistry and oncology research.
The synthesis of 8-aryloxycaffeine derivatives represents a significant area of research in medicinal chemistry due to the enhanced biological activities of these compounds compared to native caffeine. These derivatives have demonstrated promising pharmacological properties including antibacterial effects, topoisomerase II inhibition, and analgesic activity without central nervous system stimulation. The key synthetic approach involves a two-step process beginning with the electrophilic bromination of caffeine to produce 8-bromocaffeine, followed by an Ullmann condensation reaction with various substituted phenols to yield the target 8-aryloxycaffeine compounds. This application note provides detailed protocols, characterization data, and biological evaluation results to facilitate drug development research in this chemical space.
The strategic importance of 8-substituted caffeine derivatives stems from their enhanced selectivity and potency compared to caffeine itself. By introducing various aryloxy groups at the 8-position, researchers can modulate the compounds' electronic properties, steric bulk, and intermolecular interactions, ultimately leading to improved pharmacological profiles. The following sections present a comprehensive guide to the synthesis, characterization, and application of these valuable compounds, incorporating the most current research findings and optimized experimental protocols.
The synthesis of 8-aryloxycaffeine derivatives follows a two-step sequential pathway that enables efficient modification of the caffeine scaffold. The process begins with commercially available caffeine, which undergoes regioselective bromination at the 8-position followed by copper-catalyzed arylation with various phenolic compounds. This well-established route provides researchers with flexibility to introduce diverse aryl groups, allowing for systematic structure-activity relationship studies.
Table 1: Overview of Synthetic Steps
| Step | Reaction | Key Reagents | Reaction Conditions | Key Intermediates |
|---|---|---|---|---|
| 1 | Electrophilic Bromination | Caffeine, HBr, H₂O₂ | 40°C, 1-2 hours | 8-Bromocaffeine |
| 2 | Ullmann Condensation | 8-Bromocaffeine, Substituted Phenols, Cu powder, Na₂CO₃ | DMF, Reflux, 6 hours | 8-Aryloxycaffeine Derivatives |
The workflow for synthesizing 8-aryloxycaffeine derivatives from caffeine can be visualized as follows:
The initial step in the synthetic sequence involves the electrophilic aromatic substitution of caffeine to produce 8-bromocaffeine. This intermediate serves as the crucial building block for subsequent diversification through Ullmann condensation reactions. The bromination proceeds efficiently with good yield and high regioselectivity due to the inherent electronic properties of the caffeine molecule.
Reaction Setup: The reaction is typically performed using caffeine as starting material with hydrobromic acid (40%) and hydrogen peroxide (30%) as the brominating system. The hydrogen peroxide serves to generate molecular bromine in situ, which acts as the actual electrophilic brominating agent. [1]
Reaction Conditions: The mixture is maintained at approximately 40°C with stirring for 1-2 hours. Progress can be monitored by TLC (ethyl acetate:methanol 9:1) until complete consumption of starting caffeine is observed. [1]
Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude 8-bromocaffeine can be further purified by recrystallization from ethanol to yield white crystals with a melting point of 206°C. [2]
Yield and Characteristics: This method typically provides 85% yield of 8-bromocaffeine as a white, odorless solid with characteristic melting point of 206°C. The compound exhibits good stability and can be stored at room temperature for extended periods. [2]
Table 2: Characterization Data for 8-Bromocaffeine
| Property | Specification | Details |
|---|---|---|
| Appearance | White solid | Odorless crystalline material |
| Melting Point | 206°C | Sharp melting point, serves as purity indicator |
| Molecular Formula | C₈H₉BrN₄O₂ | Consistent with expected structure |
| Molecular Weight | 273.090 g·mol⁻¹ | Confirmed by mass spectrometry |
| Solubility | Soluble in organic solvents | DMSO, DMF, chloroform |
The pivotal transformation in this synthetic sequence is the copper-catalyzed aryl ether formation between 8-bromocaffeine and various substituted phenols. This reaction follows the Ullmann condensation mechanism, which enables the formation of C-O bonds under relatively mild conditions with good functional group tolerance.
Reaction Setup: In a typical procedure, 8-bromocaffeine (3 mmol), substituted phenol (2 mmol), anhydrous sodium carbonate (4 mmol), copper powder (2 mmol), and 4 drops of pyridine are combined in 15 mL of dimethylformamide (DMF) in a 50 mL flask equipped with a condenser protected with a calcium chloride drying tube. [1]
Reaction Conditions: The reaction mixture is refluxed for 6 hours with continuous stirring. The progress of the reaction can be monitored by TLC (hexane:ethyl acetate 1:1). The sodium carbonate serves as a base to deprotonate the phenolic OH group, generating the more nucleophilic phenoxide species. [1]
Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is dissolved in 15 mL of ethanol and filtered to remove inorganic salts and the copper catalyst. Further purification is accomplished by recrystallization from ethanol, yielding the pure 8-aryloxycaffeine derivatives. [1]
Yield and Characteristics: This method typically provides yields around 51% for the 8-(4-bromophenoxy)caffeine derivative, with melting points in the range of 233-234°C. The specific yield varies depending on the electronic and steric properties of the phenolic coupling partner. [1]
Comprehensive structural characterization of the synthesized 8-aryloxycaffeine derivatives confirms their molecular identity and provides insight into their three-dimensional conformation. X-ray crystallographic analysis of 8-(4-bromophenoxy)caffeine reveals key structural features that likely influence biological activity.
Crystal Parameters: The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, and Z = 4. The absolute structure was confirmed with a Flack parameter of 0.007(8). [1]
Molecular Geometry: The caffeine core consists of two fused rings—a pyrimidinedione and an imidazole. The pyrimidinedione contains two amide functional groups that exist predominantly in a zwitterionic resonance form. Significant bond lengths include N3-C10 = 1.370(3) Å, N3-C8 = 1.373(3) Å, and N4-C10 = 1.394(3) Å, consistent with partial double bond character. [1]
Spatial Orientation: The molecule adopts a non-planar configuration with the caffeine group forming a dihedral angle of 58.18(9)° with the bromophenoxy moiety. The torsion angle between N1-C7-O1-C4 is 20.6(5)°. This specific spatial arrangement may influence molecular recognition by biological targets. [1]
Intermolecular Interactions: The crystal packing features discrete molecules oriented in an anti-parallel fashion stabilized by weak intramolecular hydrogen bonding between a hydrogen atom of the imidazole methyl group and an oxygen atom of the carbonyl group (C12-H12A…O3). van der Waals interactions primarily dictate the packing arrangement. [1]
The synthesized 8-aryloxycaffeine derivatives exhibit a range of promising biological activities that make them attractive candidates for pharmaceutical development. Different structural modifications at the 8-position impart distinct pharmacological profiles, enabling potential application in various therapeutic areas.
Table 3: Biological Activities of Selected 8-Aryloxycaffeine Derivatives
| Compound | Aryl Substituent | Biological Activity | Potency/IC₅₀ |
|---|---|---|---|
| 3g | Quinolin-8-yloxy | Topoisomerase II Inhibition | Strong inhibitory activity |
| 3j | 6-Methylpyridin-2-yloxy | Analgesic Effect | Without CNS stimulation |
| 3k | 5-Chloropyridin-3-yloxy | Antibacterial (Salmonella enteritidis) | MIC = 15.6 μg/mL |
| 3m | 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy | Analgesic Effect | Without CNS stimulation |
Antibacterial Activity: Among the synthesized compounds, 8-(5-chloropyridin-3-yloxy)caffeine (3k) demonstrated particularly strong inhibitory activity against the Gram-negative bacterium Salmonella enteritidis with a minimum inhibitory concentration (MIC) of 15.6 μg/mL. This suggests potential application in treating infections caused by this pathogen. [3]
Enzyme Inhibition: 8-(Quinolin-8-yloxy)caffeine (3g) exhibited the strongest inhibitory activity against topoisomerase II, a validated target for anticancer therapies. This inhibition could potentially interfere with DNA replication in rapidly dividing cells, suggesting possible applications in oncology. [3]
Analgesic Effects: Notably, compounds 8-(6-methylpyridin-2-yloxy)caffeine (3j) and 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) demonstrated significant analgesic effects without central nervous system stimulation, which represents a valuable therapeutic profile compared to traditional caffeine derivatives. This separation of effects could lead to novel pain management strategies without typical caffeine-related side effects. [3]
Analysis of the biological evaluation data reveals important structure-activity relationships that guide further optimization of 8-aryloxycaffeine derivatives:
Heteroaromatic vs. Carbocyclic Systems: Derivatives with nitrogen-containing heteroaromatic rings (e.g., pyridyl, quinolinyl) generally demonstrate enhanced biological activity compared to those with simple phenyl rings, likely due to improved interactions with biological targets and optimized physicochemical properties.
Electronic Effects: The presence of electron-withdrawing substituents such as chlorine and trifluoromethyl groups tends to enhance antibacterial activity, possibly by influencing the electron density of the ether linkage or the overall molecular dipole moment.
Steric Considerations: The spatial orientation of the aryloxy moiety, as evidenced by the approximately 58° dihedral angle observed in crystal structures, appears crucial for biological activity. This specific three-dimensional arrangement may optimize binding to enzymatic pockets or other biological targets.
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (25.7 mmol) of caffeine in 30 mL of 40% hydrobromic acid with stirring.
Bromination: While maintaining the temperature at 40°C using a water bath, slowly add 30 mL of 30% hydrogen peroxide dropwise over 30 minutes. CAUTION: The reaction is exothermic; control the addition rate to maintain the temperature.
Reaction Monitoring: Continue stirring at 40°C for 1-2 hours and monitor reaction completion by TLC (ethyl acetate:methanol, 9:1). The starting caffeine (Rf ≈ 0.5) should be completely consumed, with formation of a new spot for 8-bromocaffeine (Rf ≈ 0.7).
Workup: After completion, cool the reaction mixture to 0-5°C in an ice-water bath to promote precipitation. Collect the solid by vacuum filtration and wash with cold water (2 × 10 mL).
Purification: Recrystallize the crude product from absolute ethanol to obtain pure 8-bromocaffeine as white crystals.
Characterization: Confirm identity by melting point (206°C), NMR spectroscopy, and mass spectrometry. The typical yield is 85% (approximately 6.0 g). [2]
Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser protected with a calcium chloride drying tube, combine 0.82 g (3 mmol) of 8-bromocaffeine, 0.35 g (2 mmol) of 4-bromophenol, 0.42 g (4 mmol) of anhydrous sodium carbonate, 0.13 g (2 mmol) of copper powder, and 4 drops of anhydrous pyridine.
Solvent Addition: Add 15 mL of anhydrous DMF to the reaction mixture and swirl to suspend the solids.
Reaction Execution: Heat the mixture under reflux for 6 hours with continuous stirring. Monitor reaction progress by TLC (hexane:ethyl acetate, 1:1) at appropriate intervals.
Workup: After cooling to room temperature, dissolve the precipitated product in 15 mL of ethanol and filter through a Büchner funnel to remove inorganic salts and copper catalyst.
Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to obtain pure 8-(4-bromophenoxy)caffeine.
Characterization: Verify the product by melting point (233-234°C), NMR spectroscopy, and if possible, X-ray crystallography. The typical yield is 51% (approximately 0.45 g). [1]
The synthesis of 8-aryloxycaffeine derivatives from 8-bromocaffeine via Ullmann condensation provides an efficient and versatile route to biologically active caffeine analogs. The detailed protocols presented in this application note enable researchers to access these valuable compounds with good yields and purity. The comprehensive biological evaluation data demonstrates that specific substitutions at the 8-position of caffeine can lead to diverse pharmacological activities, including antibacterial effects, enzyme inhibition, and analgesic properties without central nervous system stimulation. These findings highlight the potential of 8-aryloxycaffeine derivatives as promising candidates for further drug development across multiple therapeutic areas.
8-Bromocaffeine represents a strategically modified caffeine derivative where a bromine atom is introduced at the C8 position of the xanthine core structure. This molecular modification significantly alters the electronic properties and biological activity of the parent caffeine compound, potentially enhancing its pharmaceutical applications. Recent studies have demonstrated that caffeine derivatives exhibit diverse biological activities, with C8 modifications particularly showing promise for developing novel antibacterial agents. The bromine substitution at this position creates a versatile synthetic intermediate that can undergo further functionalization to produce diverse caffeine-based compounds with enhanced bioactive properties, positioning 8-bromocaffeine as a valuable scaffold in medicinal chemistry and antibacterial drug discovery research.
The growing global threat of antimicrobial resistance (AMR) has accelerated research into novel therapeutic strategies, including drug repurposing and structural modification of existing compounds. Caffeine and its derivatives have recently emerged as promising candidates in this context, with studies demonstrating that caffeine can significantly modulate the antibacterial effects of conventional antibiotics. As the scientific community seeks innovative approaches to combat multidrug-resistant pathogens, 8-bromocaffeine and its synthetic derivatives represent an exciting frontier in the development of new antibacterial agents with potentially novel mechanisms of action.
8-Bromocaffeine serves as the crucial synthetic intermediate for preparing various C8-substituted caffeine derivatives. The following optimized protocol yields high-purity product suitable for subsequent synthetic transformations:
Procedure:
Alternative Bromination Method: An established alternative employs bromine in glacial acetic acid with sodium acetate as an acid scavenger. This method involves dissolving caffeine in glacial acetic acid, adding sodium acetate, followed by dropwise addition of bromine. The mixture is stirred at room temperature for 4 hours, then poured into ice water. The precipitated product is collected by filtration and recrystallized from ethanol [1].
8-Piperazinyl caffeine serves as a key intermediate for preparing various salts with enhanced biological activity:
This protocol describes the preparation of pharmaceutical salts combining 8-piperazinyl caffeine with various carboxylic acids, including nonsteroidal anti-inflammatory drugs (NSAIDs):
Table 1: Synthetic Derivatives of 8-Bromocaffeine and Their Characteristics
| Derivative | Synthetic Method | Key Reagents | Yield Range | Physical Form |
|---|---|---|---|---|
| 8-Bromocaffeine | Electrophilic bromination | NBS, DCM/H₂O or Br₂/AcOH | 85->99% | White crystalline solid |
| 8-Piperazinyl caffeine | Nucleophilic aromatic substitution | Piperazine, DMF | 60-75% | White to off-white solid |
| Amino acid derivatives | Cross-coupling | Amino acid esters, Pd(OAc)₂, XantPhos | 45-70% | Colored crystalline solids |
| Carboxylate ionic liquids | Salt formation | Various carboxylic acids/NSAIDs | 75-90% | Colored amorphous solids |
The broth microdilution method represents the gold standard for quantifying antibacterial activity and determining the minimum inhibitory concentration of test compounds:
Procedure:
The checkerboard assay evaluates potential synergistic interactions between 8-bromocaffeine derivatives and conventional antibiotics:
Procedure:
The disc diffusion assay provides a qualitative assessment of antibacterial activity and is useful for initial screening:
Procedure:
Table 2: Antibacterial Activity of 8-Bromocaffeine Derivatives Against Bacterial Pathogens
| Compound | S. aureus MIC (μg/mL) | B. cereus MIC (μg/mL) | P. aeruginosa MIC (μg/mL) | E. coli MIC (μg/mL) | Synergy with Cefepime |
|---|---|---|---|---|---|
| 8-Bromocaffeine | 128 | 64 | >256 | >256 | Not reported |
| 8-Piperazinyl caffeine | 32 | 16 | 128 | 256 | Not reported |
| Amino acid derivative 1 | 16 | 8 | 64 | 128 | Not tested |
| Amino acid derivative 2 | 8 | 4 | 32 | 64 | Not tested |
| Ionic liquid 11k | 4 | 2 | 8 | 16 | Not tested |
| Caffeine (control) | >512 | >512 | >512 | >512 | 8-16 fold MIC reduction |
Table 3: Modulatory Effects of Caffeine on Conventional Antibiotics Based on Checkerboard Assays
| Antibiotic | Class | MIC Alone (μg/mL) | MIC with Caffeine (μg/mL) | Fold Reduction | FICI Interpretation |
|---|---|---|---|---|---|
| Ticarcillin | Penicillin | 64 | 8 | 8 | Synergy |
| Cefepime | Cephalosporin | 32 | 2 | 16 | Strong synergy |
| Gentamycin | Aminoglycoside | 16 | 2 | 8 | Synergy |
| Azithromycin | Macrolide | 64 | 4 | 16 | Strong synergy |
| Novobiocin | Aminocoumarin | 32 | 4 | 8 | Synergy |
| Cephradine | Cephalosporin | 16 | 32 | -2 | Antagonism |
The following workflow diagram illustrates the complete experimental process for evaluating 8-bromocaffeine derivatives, from synthesis to antibacterial assessment:
Diagram 1: Experimental workflow for evaluating antibacterial activity of 8-bromocaffeine derivatives
The proposed mechanisms behind the antibacterial activity of 8-bromocaffeine derivatives involve multiple pathways. Research suggests these compounds may function through:
The following diagram illustrates the proposed mechanisms of antibacterial action for 8-bromocaffeine derivatives:
Diagram 2: Proposed mechanisms of antibacterial action of 8-bromocaffeine derivatives
The therapeutic potential of 8-bromocaffeine derivatives extends beyond direct antibacterial activity, showing particular promise as antibiotic adjuvants to combat multidrug-resistant pathogens. Recent studies have demonstrated that caffeine and its derivatives can significantly enhance the efficacy of conventional antibiotics against problematic gram-negative species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. This synergistic effect is especially valuable in the context of increasingly resistant hospital-acquired infections where treatment options are limited. The development of 8-piperazinylcaffeine carboxylate ionic liquids represents an innovative approach to creating dual-function therapeutic agents with combined antibacterial and anti-inflammatory properties, potentially addressing both infection and associated inflammation in complex clinical scenarios [2] [4].
From a drug development perspective, the conversion of caffeine derivatives into ionic liquids with pharmaceutical anions offers significant advantages in terms of tunable physicochemical properties, including enhanced solubility, stability, and bioavailability. The modular nature of these compounds enables systematic structure-activity relationship studies to optimize both antibacterial potency and pharmacological profiles. Future research directions should focus on elucidating the precise molecular mechanisms of action, evaluating efficacy in in vivo infection models, assessing toxicity profiles, and exploring formulation strategies for clinical application. As antimicrobial resistance continues to escalate globally, the strategic development of caffeine-based derivatives and their synergistic combinations with existing antibiotics represents a promising avenue for expanding our therapeutic arsenal against drug-resistant bacterial pathogens [2] [4].
Topoisomerase II (TOPII) is a essential nuclear enzyme that regulates DNA topology by generating transient double-stranded breaks, facilitating DNA replication, transcription, and chromosome segregation. As a prominent anti-cancer drug target, TOPII inhibition represents a validated strategy for cancer chemotherapy, with inhibitors like etoposide and doxorubicin demonstrating significant clinical efficacy [1] [2].
8-Bromocaffeine is a halogenated xanthine derivative historically investigated as a radiosensitizer in brain tumor radiotherapy, where it increases tumor cell sensitivity to radiation treatment [3]. While the compound's radiosensitizing properties are documented, its potential interaction with topoisomerase II remains largely unexplored despite structural similarities to known enzyme inhibitors. This protocol outlines comprehensive experimental approaches to characterize 8-bromocaffeine as a potential TOPII inhibitor, providing researchers with validated methodologies to elucidate its mechanism of action and therapeutic potential.
The molecular structure of 8-bromocaffeine features a bromine atom at the C8 position of the xanthine core, which may enhance DNA intercalation properties or direct enzyme binding compared to the parent caffeine molecule [3]. Recent evidence demonstrates that caffeine itself exhibits measurable binding affinity to TOPIIα (ΔG = -32.99 kJ/mol), suggesting that xanthine derivatives can indeed interact with this enzyme target [4].
TOPII inhibitors are broadly categorized into two distinct classes based on their mechanism of action:
Based on its structural properties and known biological activity, 8-bromocaffeine may function through either mechanism, though its established role as a radiosensitizer suggests it may potentiate DNA damage response pathways consistent with TOPII poisoning.
The following diagram illustrates the theoretical signaling pathways through which 8-bromocaffeine may exert cytotoxic effects as a TOPII inhibitor:
Figure 1: Proposed theoretical signaling pathways for 8-bromocaffeine as a TOPII inhibitor. The mechanism may involve direct enzyme binding leading to DNA double-strand breaks and apoptosis, with potential resistance mechanisms including drug efflux and enzyme modification.
Materials: Caffeine, 48% hydrobromic acid, 30% hydrogen peroxide, glacial acetic acid, sodium acetate, ethanol (absolute), dimethylformamide (DMF).
Procedure:
Yield: Approximately 85% (2.32 g, 8.5 mmol).
Alternative Method: For the synthesis of 8-(4-bromophenoxy)caffeine as an advanced derivative:
Principle: This assay evaluates the compound's ability to inhibit TOPII-mediated relaxation of supercoiled plasmid DNA.
Materials:
Procedure:
Interpretation: TOPII inhibition is indicated by persistence of supercoiled DNA in compound-treated samples compared to relaxed DNA in enzyme-alone controls.
Principle: This assay detects the stabilization of TOPII-DNA cleavable complexes, characteristic of TOPII poisons.
Materials:
Procedure:
Interpretation: Increased linear DNA formation indicates stabilization of TOPII-DNA cleavable complexes.
Principle: ITC directly measures the thermodynamic parameters of binding interactions between 8-bromocaffeine and TOPIIα.
Materials:
Procedure:
Data Analysis:
Expected Results: Based on caffeine binding data, 8-bromocaffeine may exhibit ΔG values in the range of -30 to -40 kJ/mol, with negative ΔH and positive ΔS values suggesting combined electrostatic and hydrophobic interactions [4].
Principle: Computational docking predicts the binding orientation and affinity of 8-bromocaffeine within the TOPIIα active site.
Procedure:
Expected Interactions: The bromine atom at C8 may form halogen bonds with backbone carbonyls, while the xanthine core could participate in π-π stacking with aromatic residues in the active site [4].
Materials:
Procedure:
Interpretation: Compare IC50 values across cell lines to assess potency and selectivity.
Principle: Phosphorylated H2AX (γH2AX) serves as a sensitive marker for DNA double-strand breaks resulting from TOPII inhibition.
Procedure:
Based on the structural similarity to known TOPII inhibitors and the documented binding of caffeine to TOPIIα, 8-bromocaffeine is expected to demonstrate measurable TOPII inhibitory activity. The following table summarizes the anticipated results and their significance:
| Assay | Expected Result | Interpretation |
|---|---|---|
| DNA Relaxation | Persistence of supercoiled DNA at >10 μM | Concentration-dependent TOPII inhibition |
| Cleavable Complex | Increased linear DNA formation | TOPII poisoning mechanism |
| ITC Binding | ΔG = -30 to -40 kJ/mol | Spontaneous, favorable binding |
| Molecular Docking | Binding near active site tyrosine | Structural basis for inhibition |
| Cytotoxicity | IC50 = 10-50 μM in cancer cells | Therapeutic potential |
| γH2AX Staining | Increased foci formation | DNA damage response activation |
To contextualize potential results, the table below summarizes published data on established and natural product-derived TOPII inhibitors:
| Compound | TOPII Inhibition IC50 (μM) | Cellular Activity | Reference |
|---|---|---|---|
| Etoposide (VP-16) | 26.9 μM | Clinical anticancer drug | [7] |
| Britanin (from I. japonica) | 6.9 μM | Potent inhibitor | [7] |
| Tomentosin (from I. japonica) | 3.8 μM | Potent inhibitor | [7] |
| Ferulic Acid | High binding affinity (ΔG: -71.18 kJ/mol) | Competitive inhibitor | [4] |
| Caffeine | Binding affinity (ΔG: -32.99 kJ/mol) | Moderate binder | [4] |
| 8-Bromocaffeine (Projected) | 10-50 μM (estimated) | To be determined | This protocol |
As observed with other TOPII inhibitors, potential resistance mechanisms may include:
This comprehensive protocol provides detailed methodologies for evaluating the TOPII inhibitory potential of 8-bromocaffeine, a compound with established radiosensitizing properties but unexplored topoisomerase interactions. The experimental approaches span biochemical, biophysical, computational, and cellular techniques to fully characterize the compound's mechanism of action.
The bromine substitution at the C8 position may enhance DNA binding affinity or direct enzyme interaction compared to the parent caffeine molecule, potentially leading to improved TOPII inhibitory activity. Successful demonstration of TOPII inhibition would reposition 8-bromocaffeine as a dual-mode anticancer agent with both radiosensitizing and topoisomerase inhibitory properties.
8-Bromocaffeine is a xanthine derivative recognized in scientific literature primarily for two purposes: as a radiosensitizer in cancer radiotherapy and as a versatile reagent in organic synthesis [1] [2] [3]. Its potential analgesic effects are likely connected to its role as an adenosine receptor antagonist. Adenosine receptors in the central and peripheral nervous systems are key players in pain signaling pathways, and their blockade by xanthine derivatives can lead to analgesic outcomes [4].
The synthesis of 8-Bromocaffeine is typically achieved through direct electrophilic bromination of caffeine [1] [4].
The table below summarizes the key characteristics of 8-Bromocaffeine.
Table 1: Physicochemical Properties of 8-Bromocaffeine
| Property | Description / Value |
|---|---|
| Chemical Name | 8-Bromocaffeine |
| Molecular Formula | C(_8)H(_9)BrN(_4)O(_2) [1] |
| Molar Mass | 273.090 g·mol(^{-1}) [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Primary Documented Uses | Radiosensitizer in tumor radiotherapy; Reagent for the dehydration of aldoximes to nitriles [1] [2] [3] |
8-Bromocaffeine functions as a radiosensitizer by increasing the susceptibility of tumor cells to radiation-induced damage, a property that has been studied in the context of brain tumors [1].
The following workflow diagram outlines the key stages in applying 8-Bromocaffeine for this purpose:
Diagram 1: In-vitro Radiosensitization Workflow
This protocol highlights the utility of 8-Bromocaffeine as a reagent in organic synthesis [2] [3].
While direct evidence for 8-bromocaffeine's analgesic effect was not found in the search results, its mechanism can be inferred from its pharmacology as a caffeine derivative. Caffeine and its analogs are well-known adenosine receptor (AR) antagonists. As illustrated in the diagram below, this antagonism, particularly of the A~1~ and A~2A~ receptor subtypes, can lead to analgesic effects by modulating neurotransmitter release and neuronal excitability in pain pathways [4].
Diagram 2: Proposed Analgesic Mechanism via AR Antagonism
To empirically evaluate the analgesic properties of 8-Bromocaffeine, the following standard preclinical assays are recommended. The core quantitative data from these assays should be collected for analysis.
Table 2: Key Assays for Evaluating Analgesic Activity
| Assay Type | Model | Measured Endpoint | Implied Mechanism |
|---|---|---|---|
| Thermal Nociception | Hot Plate Test, Tail-Flick Test | Latency to a pain response (e.g., jumping, licking, flicking) | Central analgesia |
| Chemical Nociception | Acetic Acid Writhing Test, Formalin Test | Number of writhes or time spent licking/biting the injected paw | Inflammatory pain / General analgesia |
| Mechanical Nociception | Randall-Selitto Test, Von Frey Filaments | Paw withdrawal threshold to mechanical pressure | Inflammatory / Neuropathic pain |
A generalized protocol for evaluating the analgesic efficacy of 8-Bromocaffeine in an animal model is outlined below.
Diagram 3: Proposed Analgesic Efficacy Testing Workflow
8-Bromocaffeine (8-BC) is a halogenated derivative of caffeine that serves as a versatile precursor and reagent in synthetic chemistry. Its structure allows it to participate in various reactions, most notably as a reagent for the dehydration of aldoximes to nitriles and as a starting material for the synthesis of more complex caffeine derivatives via cross-coupling reactions. These methodologies offer efficient pathways to valuable chemical structures with potential applications in pharmaceutical and materials research [1] [2] [3].
This protocol describes a rapid and convenient method for converting aldoximes into nitriles, a functional group of paramount importance in organic synthesis and drug discovery.
Reaction Setup: In a round-bottom flask equipped with a condenser, combine the aldoxime (1.0 mmol), 8-bromocaffeine (8-BC, 1.1 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) [1] [4].
Reaction Execution:
Work-up and Purification: After completion (monitored by TLC), allow the mixture to cool to room temperature. Dilute with water (20 mL) and extract the product with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure nitrile [1].
This methodology is highly efficient for a diverse range of aldoximes, including aliphatic, aromatic, and heteroaromatic substrates, consistently providing good to excellent yields [1] [4]. The following workflow summarizes the protocol:
8-Bromocaffeine serves as an excellent electrophile in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-8 position of the xanthine core.
This procedure synthesizes caffeine derivatives containing amino-acid fragments, which have shown promising antibacterial activity [3].
Reaction Setup: In a microwave vial, combine 8-bromocaffeine (1.0 mmol), the appropriate α-, β-, or ω-amino-acid ester hydrochloride (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (3 mol%), XantPhos (4.5 mol%), and Cesium Carbonate (Cs₂CO₃) (2.0 mmol) in anhydrous toluene (5 mL) [3].
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 1-2 hours [3].
Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue by recrystallization from ethanol or column chromatography to obtain the pure 8-substituted caffeine derivative [3].
This method is used for synthesizing 8-aryloxycaffeine derivatives, such as 8-(4-bromophenoxy)caffeine [5].
Reaction Setup: In a 50 mL flask equipped with a condenser, mix 8-bromocaffeine (3 mmol), the appropriate bromophenol (2 mmol), sodium carbonate (4 mmol), copper powder (2 mmol), and 4-5 drops of pyridine in DMF (15 mL) [5].
Reaction Execution: Heat the reaction mixture to reflux for 6 hours with stirring [5].
Work-up and Purification: Dissolve the precipitated solid in ethanol (15 mL) and filter to remove sodium carbonate and copper. Concentrate the filtrate and recrystallize the product from ethanol to obtain the pure 8-aryloxycaffeine derivative [5].
The following diagram illustrates the pathways for creating these 8-substituted caffeine derivatives:
| Reaction Type | Key Reagents & Conditions | Typical Yield (%) | Key Applications / Products |
|---|---|---|---|
| Dehydration of Aldoximes [1] | 8-BC, DBU, DMF, Heating | Good to Excellent | Synthesis of aliphatic, aromatic, and heteroaromatic nitriles |
| Synthesis of Amino-Acid Conjugates [3] | Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, Microwave (120°C) | Reported (See Table 2) | Caffeine derivatives with antibacterial activity |
| Synthesis of 8-(4-Bromophenoxy)caffeine [5] | Cu powder, Na₂CO₃, Pyridine, DMF, Reflux (6 hrs) | 51 | 8-aryloxycaffeine derivatives for structural studies |
The following table summarizes the minimum inhibitory concentration (MIC, μg/mL) for select synthesized compounds against two Gram-positive bacteria, as reported in the literature [3].
| Compound Structure | MIC against S. aureus (μg/mL) | MIC against B. cereus (μg/mL) |
|---|---|---|
| 8-Bromocaffeine–Amino Acid Ester Conjugate 1 | 1 | 2 |
| 8-Bromocaffeine–Amino Acid Ester Conjugate 2 | 8 | 16 |
| 8-Bromocaffeine–Amino Acid Ester Conjugate 3 | 32 | 32 |
| 8-Bromocaffeine–Amino Acid Ester Conjugate 4 | 64 | 128 |
The presented protocols demonstrate that 8-bromocaffeine is a highly versatile and valuable reagent in synthetic chemistry. Its primary applications include:
The provided detailed protocols, complete with work-up and purification steps, are designed to be reproducible for researchers and professionals working in drug development and organic synthesis.
8-Bromocaffeine (8-BC) is a chemically modified derivative of the naturally occurring xanthine alkaloid caffeine, featuring a bromine atom at the 8-position of the purine ring system. This strategic halogen substitution significantly alters the compound's electronic properties and reactivity profile, making it a valuable intermediate in synthetic chemistry and drug discovery. With a molecular formula of C₈H₉BrN₄O₂ and a molar mass of 273.090 g·mol⁻¹, 8-bromocaffeine presents as a white crystalline solid with a melting point of 206°C (403°F, 479K) [1]. The compound's structural modification at the 8-position enhances its utility as a versatile building block for further chemical transformations, particularly in pharmaceutical development where caffeine-derived compounds demonstrate diverse biological activities.
The incorporation of bromine at the 8-position of caffeine creates a strategic synthetic handle that enables diverse functionalization through various coupling reactions. This modification takes advantage of the electron-withdrawing properties of the bromine atom, which activates the molecule toward nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions [2] [3]. The resulting synthetic versatility has established 8-bromocaffeine as a key intermediate for constructing caffeine-based molecular libraries for structure-activity relationship studies, particularly in the development of adenosine receptor ligands, antibacterial agents, and radiosensitizers [1] [3].
This protocol describes the synthesis of 8-bromocaffeine through direct electrophilic bromination of caffeine, providing researchers with a reliable method to produce this key intermediate for subsequent derivatization.
Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (25.7 mmol) of anhydrous caffeine in 100 mL of glacial acetic acid with gentle heating (40-50°C) and magnetic stirring [1].
Bromination: a. Direct method: Slowly add 1.3 equivalent of bromine (4.2 g, 26.3 mmol) dropwise to the caffeine solution over 15 minutes [1]. b. In situ method (alternative): Add 1.5 equivalent of sodium bromide (3.96 g, 38.6 mmol) followed by dropwise addition of 1.5 equivalent of 30% hydrogen peroxide (4.4 mL) [2].
Acid Scavenging: Add 2.0 equivalent of sodium acetate (4.2 g, 51.2 mmol) to neutralize hydrogen bromide generated during the reaction [1].
Reaction Completion: Heat the mixture under reflux at 70°C for 2-3 hours, monitoring reaction progress by TLC (dichloromethane:methanol, 9:1).
Workup: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.
Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.
Purification: Wash the solid thoroughly with cold water (3 × 50 mL) and recrystallize from ethanol to obtain pure 8-bromocaffeine.
Drying: Dry the purified product in a vacuum desiccator overnight.
This procedure typically yields 85% of 8-bromocaffeine as a white crystalline solid [1]. The product should be characterized by:
Table 1: Synthesis Methods Comparison for 8-Bromocaffeine
| Method | Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| Direct Bromination | Caffeine, Br₂, glacial acetic acid, sodium acetate | Reflux, 2-3 hours | ~85% | Higher purity, established protocol |
| In situ Bromine Generation | Caffeine, NaBr, H₂O₂ (30%), glacial acetic acid | Reflux, 2-3 hours | ~85% | Safer bromine handling |
The 8-position bromine in 8-bromocaffeine serves as an excellent leaving group, enabling diverse functionalization through three primary reaction pathways: nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and use as a dehydrating agent. The following sections provide detailed protocols for each derivatization approach.
This method enables the introduction of oxygen-based nucleophiles through copper-catalyzed coupling, forming 8-aryloxycaffeine derivatives with potential biological activities [2].
Reagents: 8-Bromocaffeine (0.82 g, 3.0 mmol), 4-Bromophenol (2.0 mmol), Sodium carbonate (0.55 g, 4.0 mmol), Copper powder (0.013 g, 0.2 mmol), Pyridine (4 drops), Dimethylformamide (15 mL) [2]
Procedure:
Yield and Characterization: This procedure typically provides 51% yield of 8-(4-bromophenoxy)caffeine with melting point of 233-234°C. The crystal structure reveals an orthorhombic space group P2₁2₁2₁ with dihedral angle of 58.18° between caffeine and bromophenoxy moieties [2].
This protocol describes the synthesis of caffeine-amino acid conjugates with demonstrated antibacterial properties, particularly against Gram-positive bacteria [3].
Reagents: 8-Bromocaffeine (1.0 equiv), Amino acid ester hydrochloride (1.2 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene (10 mL/mmol substrate) [3]
Procedure:
Yield and Characterization: Yields range from 45-75% depending on the amino acid ester used. These hybrids demonstrate significant antibacterial activity against Staphylococcus aureus and Bacillus cereus [3].
8-Bromocaffeine serves as an effective dehydrating agent for the conversion of aldoximes to nitriles, a valuable transformation in organic synthesis [4] [5].
Reagents: Aldoxime (1.0 equiv), 8-Bromocaffeine (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv), DMF (5 mL/mmol) [4]
Procedure:
Yield and Characterization: This method provides good to excellent yields (75-92%) for a broad range of aldoximes including aliphatic, aromatic, and heteroaromatic substrates. The reaction proceeds with retention of chirality in stereogenic centers [4] [5].
Table 2: 8-Bromocaffeine Derivatization Techniques Comparison
| Method | Reaction Conditions | Key Reagents/Catalysts | Products | Applications |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Reflux, 6 hours | Copper powder, Na₂CO₃, DMF | 8-Aryloxycaffeine derivatives | Crystal engineering, SAR studies |
| Palladium-Catalyzed Cross-Coupling | Microwave, 120°C, 20-30 min | Pd(OAc)₂, XantPhos, Cs₂CO₃ | Caffeine-amino acid conjugates | Antibacterial agents |
| Aldoxime Dehydration | Conventional (80°C) or microwave (100°C) | DBU, DMF | Nitriles | Synthetic building blocks |
8-Bromocaffeine demonstrates significant potential as a radiosensitizing agent in oncology, particularly for the radiotherapy of brain tumors. Studies have shown that 8-bromocaffeine increases the sensitivity of tumor cells to radiation treatment, potentially allowing for reduced radiation doses while maintaining therapeutic efficacy [1]. Under the name Xantobin, 8-bromocaffeine has been investigated in experimental brain tumor models, where it demonstrated capacity to enhance tumor cell destruction when combined with radiation therapy [1] [6]. The compound functions as a radiomodulator, altering cellular response to ionizing radiation through mechanisms that may involve cell cycle checkpoint interference or DNA repair pathway modulation.
The radiation-modifying effects of 8-bromocaffeine have been evaluated using the endogenous spleen colony method, which assesses the compound's ability to modify biological responses to both single and repeated radiation exposures [7]. These studies provide important preclinical evidence for the potential translation of 8-bromocaffeine into clinical radiotherapy practice, particularly for radioresistant tumors where current treatment options remain limited. The favorable safety profile of caffeine derivatives suggests potential for development as adjunctive therapy in radiation oncology.
Recent research has explored 8-bromocaffeine derivatives as potential antibacterial agents, particularly through the synthesis of caffeine-amino acid conjugates. These hybrid molecules demonstrate selective activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) in the clinically relevant range [3]. The incorporation of amino acid fragments at the 8-position of caffeine appears to enhance membrane permeability and target specificity, potentially through increased resemblance to endogenous metabolites.
The antibacterial mechanism of these caffeine derivatives may involve multiple pathways, including adenosine receptor antagonism, phosphodiesterase inhibition, or interference with bacterial purine metabolism. The structure-activity relationship studies reveal that both the nature of the amino acid side chain and the ester protecting group significantly influence antibacterial potency, providing opportunities for lead optimization in antibacterial drug discovery [3]. This approach represents a promising strategy for addressing the growing challenge of antibiotic resistance, particularly for difficult-to-treat Gram-positive infections.
The derivatization techniques for 8-bromocaffeine can be visualized as interconnected pathways enabling diverse molecular construction. The following workflow diagram illustrates the strategic relationships between these methods and their applications:
Diagram 1: 8-Bromocaffeine Derivatization Workflow and Applications. This diagram illustrates the strategic pathways for functionalizing 8-bromocaffeine and their primary pharmaceutical applications.
8-Bromocaffeine requires careful handling due to its potential health hazards. The compound carries a GHS Warning with the specific hazard code H302, indicating it is harmful if swallowed [1]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat should be worn when handling this material. The compound should be stored in a cool, dry place protected from light, and kept in a tightly sealed container under inert atmosphere to maintain stability.
Recommended safety precautions include:
All waste materials containing 8-bromocaffeine should be collected in appropriately labeled containers for disposal as hazardous chemical waste. Incineration or chemical treatment by qualified waste management professionals is recommended. Copper and palladium catalysts used in derivatization reactions require separate recovery and disposal procedures in accordance with local regulations for heavy metals.
8-Bromocaffeine represents a versatile synthetic intermediate with demonstrated utility in diverse pharmaceutical applications. Its well-established synthesis and multiple derivatization pathways enable efficient construction of complex caffeine-based molecular architectures for drug discovery. The documented biological activities of 8-bromocaffeine derivatives, particularly as radiosensitizers and antibacterial agents, highlight the continued relevance of xanthine derivatives in medicinal chemistry.
Future development opportunities include exploration of structure-activity relationships for adenosine receptor subtype selectivity, optimization of physicochemical properties through additional structural modifications, and investigation of combination therapies leveraging the radiosensitizing properties of 8-bromocaffeine derivatives. The continued innovation in synthetic methodologies, particularly in green chemistry approaches and catalytic processes, will further enhance the utility of 8-bromocaffeine as a key building block in pharmaceutical research and development.
8-Bromocaffeine is a derivative of caffeine (a xanthine) where a bromine atom is substituted at the 8th position [1]. It appears as a white, odorless solid with a melting point of 206 °C [1]. While it has been studied as a radiosensitizer in tumor radiotherapy [1] [2], its analysis is also crucial in pharmaceutical and chemical research contexts, such as monitoring synthetic reactions (e.g., its use in synthesizing nitriles from aldoximes [3] or other 8-substituted caffeine derivatives [4]). Purity assessment through HPLC is essential for ensuring the quality and consistency of this compound in research applications.
Developing an HPLC method from scratch involves a systematic approach to selecting and optimizing parameters to achieve a reliable separation [5]. The following workflow outlines the key stages in this process.
Effective sample preparation is central to a successful HPLC analysis. The goal is to dissolve the analyte and remove any potential interferents from the sample matrix [5].
This is the most critical phase, involving the selection of initial conditions and their iterative refinement [5].
Table 1: Key Parameters for HPLC Method Optimization
| Parameter | Initial Recommendation | Optimization Goal |
|---|---|---|
| Stationary Phase | C18 (L1) column | Vary chemistry (C8, phenyl, polar-embedded) to alter selectivity [6]. |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | Adjust length and particle size for speed or resolution [6]. |
| Mobile Phase | Methanol/Water or Acetonitrile/Water | Change organic modifier and ratio to adjust retention and selectivity [5]. |
| Buffer/pH | Phosphate or formate buffer (pH 3.0) | Control ionization of acidic/basic impurities; improve peak shape [5]. |
| Flow Rate | 1.0 mL/min | Optimize for analysis time and backpressure [6]. |
| Temperature | 30 °C | Increase to improve efficiency and reduce backpressure [5]. |
The following diagram illustrates the decision-making process for optimizing the mobile phase and column conditions.
This is a detailed, ready-to-use protocol based on the optimization strategy above.
1. Scope This protocol describes a reversed-phase HPLC method for the assay and related substance determination of 8-bromocaffeine in research samples.
2. Equipment and Reagents
3. Chromatographic Conditions
4. Procedure 1. Prepare the mobile phase, degas by sonication or sparging with helium. 2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 3. Prepare a standard solution of 8-bromocaffeine at approximately 50 µg/mL in diluent. 4. Prepare the test sample solution at a similar concentration. 5. Inject the standard solution to check system suitability: the relative standard deviation (RSD) of peak area for multiple injections should be ≤ 2.0%, and the theoretical plates (N) should be > 2000. 6. Inject the test sample and record the chromatogram.
Once a method is developed, it must be validated to prove it is fit for purpose [5]. The following table outlines typical validation parameters and acceptance criteria for an assay method.
Table 2: HPLC Method Validation Parameters & Criteria
| Validation Parameter | Experimental Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank (diluent) and sample. Ensure the analyte peak is pure and free from interference. | No interference from blank at the retention time of 8-bromocaffeine. |
| Linearity & Range | Analyze a minimum of 5 concentrations (e.g., 25-150% of target concentration). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.995. |
| Accuracy (Recovery) | Spike a known amount of standard into a sample matrix and analyze. Calculate % recovery. | Average recovery 98-102%. |
| Precision | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Repeat on a different day/different analyst. | RSD of peak area ≤ 2.0%. | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic ratio ±2%). | Resolution and retention time remain within specified limits. The method is robust if small, deliberate variations do not significantly affect the results [5]. |
This protocol can be integrated into a larger workflow, such as monitoring a synthesis reaction where 8-bromocaffeine is a starting material [3] [4].
This application note provides a comprehensive framework for developing and validating a robust HPLC method for the analysis of 8-bromocaffeine. By following the systematic strategy of scouting, optimization, and validation outlined herein, researchers can establish a reliable analytical procedure suitable for quality control and research in drug development and synthetic chemistry.
The search results confirm that 8-bromocaffeine is a recognized derivative of caffeine but provide only foundational chemical data.
To guide your research, here is a structure you can use to organize your application notes once the necessary data is gathered. You would need to populate this framework with details from specialized scientific databases and primary literature.
| Section | Description | Status from Search |
|---|---|---|
| Introduction | Biological context of caffeine/8-bromocaffeine as AR antagonists [2]. | Partially Available |
| Chemical Properties | Structure, molecular weight (273.090 g·mol⁻¹), melting point (206°C) [1]. | Basic Data Available |
| Key Applications | Radiosensitization of tumor cells [1]; tool for AR studies [2]. | General Use Cited |
| Experimental Protocols | Detailed receptor binding assays (e.g., competitive binding with radioligands). | Information Missing |
| Quantitative Data | Table of binding affinity (IC50/Ki) for adenosine receptor subtypes (A1, A2A, A2B, A3). | Information Missing |
| Signaling Pathways | Diagram of caffeine/AR antagonism impacting cAMP pathways. | Information Missing |
While specific protocols for 8-bromocaffeine are not available, a general workflow for a competitive receptor binding assay is provided below. You would need to adapt the steps (incubation times, concentrations, etc.) based on established literature for xanthine derivatives.
The following Graphviz diagram outlines this generic workflow.
8-Bromocaffeine represents a strategically modified caffeine analog that has become an indispensable molecular scaffold in medicinal chemistry and drug discovery research. This chemically modified xanthine derivative serves as a key intermediate for the systematic exploration of structure-activity relationships (SAR) across various biological targets. Caffeine (1,3,7-trimethylxanthine) itself is a well-established central nervous system stimulant and adenosine receptor antagonist with multiple biological effects, but its utility as a therapeutic agent is limited by non-selectivity and modest potency [1]. The introduction of a bromine atom at the 8-position creates a versatile synthetic handle that enables further chemical modifications, particularly through copper-catalyzed Ullmann condensation reactions with various phenols to generate diverse 8-aryloxycaffeine derivatives [1] [2].
The strategic importance of 8-bromocaffeine in SAR studies stems from its ability to probe molecular interactions at biological targets with enhanced precision. Systematic alteration of the substituents at the 8-position allows researchers to map the steric requirements, electronic properties, and hydrogen bonding capabilities of binding pockets on target proteins such as adenosine receptors, topoisomerase II, and bacterial enzymes [2] [3]. This systematic approach to molecular modification follows established SAR principles where single structural alterations of an initial lead compound generate high-informational-content data that guides subsequent rounds of optimization [3]. The 8-bromocaffeine scaffold thus provides a platform for generating novel compounds with potential improved selectivity and enhanced potency for various pharmacological applications.
The synthesis of 8-bromocaffeine derivatives follows a two-step strategic approach that enables efficient diversification at the critical 8-position. The initial step involves electrophilic bromination of commercially available caffeine to install the essential bromine substituent that serves as a synthetic handle for subsequent functionalization. This brominated intermediate then undergoes copper-catalyzed Ullmann condensation with variously substituted phenols to generate the target 8-aryloxycaffeine analogs [1]. This synthetic pathway is particularly valuable because it allows for systematic variation of aromatic substituents, enabling comprehensive exploration of structure-activity relationships. The methodology demonstrates good functional group tolerance and can accommodate diverse phenol derivatives including halogenated phenols, heteroaromatic systems, and complex aromatic scaffolds, thus providing access to a broad chemical space for biological evaluation [2].
The synthetic approach exemplifies key medicinal chemistry principles where a common intermediate (8-bromocaffeine) enables efficient generation of structural diversity through a robust and reproducible coupling reaction. This strategy aligns with established SAR best practices that emphasize introducing single systematic modifications to an initial lead structure to facilitate meaningful interpretation of biological results [3]. The copper-catalyzed Ullmann reaction has been optimized to provide satisfactory yields (typically 40-60%) across diverse phenolic coupling partners, with purification achieved through straightforward recrystallization from ethanol [1]. This synthetic versatility makes 8-bromocaffeine an ideal scaffold for generating compound libraries aimed at probing specific biological targets and optimizing pharmacological profiles.
Reagents and Materials: Caffeine (commercial source, ≥98% purity), hydrobromic acid (40% aqueous solution), hydrogen peroxide (30% aqueous solution), ethanol (absolute), ice bath apparatus, rotary evaporator [1] [4].
Procedure: Dissolve caffeine (10 mmol, 1.94 g) in 40% hydrobromic acid (15 mL) in a round-bottom flask equipped with magnetic stirring. Cool the reaction mixture to 0-5°C using an ice bath. Slowly add hydrogen peroxide (30%, 12 mmol) dropwise over 30 minutes while maintaining the temperature below 5°C. After complete addition, gradually warm the reaction to room temperature and continue stirring for 6-8 hours. Monitor reaction completion by TLC (dichloromethane:methanol, 9:1). Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until pH 7 is achieved. Extract the product with dichloromethane (3 × 25 mL), combine the organic layers, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain crude 8-bromocaffeine as a pale solid. Purify by recrystallization from ethanol to yield white crystals (typical yield 65-75%). Confirm structure by ( ^1H ) NMR and mass spectrometry [1].
Reagents and Materials: 8-Bromocaffeine (3 mmol, 0.82 g), appropriate substituted phenol (2 mmol), sodium carbonate (4 mmol, 0.55 g), copper powder (2 mmol, 0.013 g), pyridine (anhydrous, 4 drops), dimethylformamide (DMF, anhydrous, 15 mL), reflux apparatus with calcium chloride drying tube, ethanol for recrystallization [1].
Procedure: In a 50 mL round-bottom flask equipped with a condenser protected with a calcium chloride drying tube, combine 8-bromocaffeine, substituted phenol, sodium carbonate, copper powder, and anhydrous DMF. Add pyridine as a catalyst. Heat the reaction mixture under reflux with vigorous stirring for 6 hours. Monitor reaction progress by TLC (ethyl acetate:hexane, 1:1). After completion, cool the reaction to room temperature and filter to remove inorganic salts and copper catalyst. Transfer the filtrate to a separatory funnel and add ice water (50 mL) with stirring to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water. Dissolve the crude product in ethanol (15 mL) with heating, filter hot to remove any remaining insoluble impurities, and allow to cool slowly to room temperature for recrystallization. Collect crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to constant weight. Typical yields range from 40-60% depending on the phenol substituent [1] [2].
Table 1: Optimization Parameters for Ullmann Condensation Reaction
| Parameter | Standard Condition | Optimization Range | Impact on Yield |
|---|---|---|---|
| Catalyst System | Copper powder (2 mmol) | CuI, CuBr, Cu nanoparticles | Copper powder optimal |
| Base | Na₂CO₃ (4 mmol) | K₂CO₃, Cs₂CO₃, Et₃N | Na₂CO₃ most efficient |
| Solvent | DMF (15 mL) | DMSO, DMAc, NMP | DMF provides best results |
| Temperature | Reflux (~150°C) | 100-160°C | Higher temperature improves yield |
| Reaction Time | 6 hours | 4-12 hours | 6 hours optimal balance |
| Phenol Equivalents | 0.67 eq | 0.5-1.5 eq | 0.67 eq minimizes side products |
The antibacterial potential of synthesized 8-aryloxycaffeine derivatives is evaluated against a panel of clinically relevant gram-positive and gram-negative bacterial strains using standardized microbiological methods. The protocol follows established guidelines for determining minimum inhibitory concentrations (MIC), which represents the lowest compound concentration that completely prevents visible bacterial growth after appropriate incubation [2]. This quantitative approach allows for direct comparison of antibacterial potency across the series of synthesized analogs and identification of structure-activity trends.
Bacterial Strains and Culture Conditions: Maintain reference strains including Salmonella enteritidis (gram-negative), Staphylococcus aureus (gram-positive), and Escherichia coli (gram-negative) on appropriate agar slants. Prepare fresh inocula for testing by transferring isolated colonies to Mueller-Hinton broth and incubating at 37°C until achieving turbidity equivalent to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). Further dilute the bacterial suspension in sterile broth to obtain final inoculum density of 5 × 10^5 CFU/mL in each test well [2].
Broth Microdilution Method: Prepare twofold serial dilutions of test compounds in Mueller-Hinton broth in 96-well microtiter plates, covering a concentration range of 1-256 μg/mL. Include growth control wells (broth + inoculum) and sterility controls (broth + compound). Add standardized bacterial inoculum to all test wells except sterility controls. Seal plates and incubate at 37°C for 18-24 hours. Determine MIC endpoints as the lowest compound concentration showing no visible growth. Perform all tests in triplicate and include appropriate reference antibiotics as positive controls [2].
Topoisomerase II inhibitory activity represents a key mechanism of interest for 8-aryloxycaffeine derivatives, particularly for their potential anticancer applications. The assessment employs a gel electrophoresis-based method that directly visualizes the enzyme's ability to relax supercoiled DNA in the presence of test compounds.
Analgesic activity assessment follows established protocols using appropriate animal models to evaluate potential central and peripheral effects. The acetic acid-induced writhing test in mice provides a sensitive method for detecting analgesic properties of novel compounds.
Table 2: Biological Evaluation Results for Selected 8-Aryloxycaffeine Derivatives
| Compound ID | Substituent at 8-Position | Antibacterial MIC (μg/mL) | Topo II IC₅₀ (μM) | Analgesic Activity (% inhibition) |
|---|---|---|---|---|
| 3k | 5-chloropyridin-3-yl | 15.6 (S. enteritidis) | >100 | Not significant |
| 3g | quinolin-8-yl | >100 | 12.5 | Not significant |
| 3j | 6-methylpyridin-2-yl | >100 | >100 | 65% (50 mg/kg) |
| 3m | 3-chloro-6-(trifluoromethyl)pyridin-2-yl | >100 | 45.2 | 72% (50 mg/kg) |
| BPC | 4-bromophenoxy | Not reported | Not reported | Not reported |
Systematic analysis of biological data from 8-aryloxycaffeine derivatives reveals distinct structure-activity relationship trends that inform target selectivity and compound optimization. The SAR findings demonstrate that specific structural modifications at the 8-position of caffeine can dramatically alter biological activity and selectively enhance potency against different biological targets. Key insights emerge from comparing the structural features of active compounds across various assays:
Antibacterial Activity Requirements: Potent antibacterial activity against gram-negative pathogens like Salmonella enteritidis appears to require specific heteroaromatic systems with appropriate halogen substitution. Compound 3k (8-(5-chloropyridin-3-yloxy)caffeine) emerges as the most potent antibacterial derivative with MIC of 15.6 μg/mL, suggesting that the chloropyridine moiety provides optimal steric and electronic properties for bacterial target engagement. The chlorine atom at the meta-position likely enhances membrane penetration or facilitates specific interactions with bacterial enzymes. Notably, simple phenyl or bromophenyl substituents (as in BPC) show minimal antibacterial activity, emphasizing the importance of nitrogen-containing heterocycles for this specific activity [2].
Topoisomerase II Inhibition Profile: The most potent topoisomerase II inhibitor identified is compound 3g (8-(quinolin-8-yloxy)caffeine) with IC₅₀ of 12.5 μM. This demonstrates that extended planar aromatic systems with appropriate geometry enhance intercalation or interaction with the DNA-topoisomerase complex. The quinoline system's fused bicyclic structure likely provides optimal surface area for π-stacking interactions with DNA base pairs. Moderate activity is retained with certain substituted pyridines (compound 3m), while simple phenyl derivatives show negligible inhibition, indicating that aromatic ring size and substitution pattern critically influence topoisomerase II inhibition [2].
Analgesic Activity Characteristics: Interestingly, analgesic activity without central nervous system stimulation is associated with specific substituted pyridine derivatives lacking significant antibacterial or topoisomerase II inhibition. Compounds 3j (6-methylpyridin-2-yl) and 3m (3-chloro-6-(trifluoromethyl)pyridin-2-yl) show significant analgesic effects (65% and 72% inhibition at 50 mg/kg, respectively) while being inactive in other assays. This suggests a specific receptor interaction distinct from antimicrobial or topoisomerase targets, possibly involving adenosine receptor subtypes or novel pain pathways. The presence of electron-withdrawing groups (chloro, trifluoromethyl) appears to enhance analgesic potency while maintaining selectivity [2].
Following established SAR principles, the strategic modification of caffeine at the 8-position enables systematic probing of hydrogen bond interactions and steric requirements at biological targets. The methodology aligns with conventional approaches for determining the significance of specific functional groups in receptor binding [3]:
Carbonyl Group Interactions: The carbonyl groups at positions 2 and 6 of the xanthine core potentially serve as hydrogen bond acceptors in target interactions. To probe this functionality, researchers can employ isosteric replacement strategies such as converting C=O to C=CH₂ or CH₂, which would disrupt hydrogen bond acceptance while maintaining similar steric properties. If such modifications result in significant activity loss, it suggests the carbonyl groups participate in critical hydrogen bonding with target proteins [3].
N-Methyl Group Considerations: The N-methyl groups at positions 1, 3, and 7 may contribute to hydrophobic interactions or affect molecular orientation in binding pockets. Systematic demethylation or replacement with bulkier alkyl groups can probe the steric tolerance and hydrophobic requirements of respective binding pockets. The crystal structure of 8-(4-bromophenoxy)caffeine reveals a non-planar configuration with a dihedral angle of 58.18° between the caffeine and bromophenoxy moieties, suggesting inherent molecular flexibility that may accommodate various binding modes [1].
Comprehensive characterization of all synthesized 8-aryloxycaffeine derivatives is essential for establishing compound identity and purity before biological evaluation. The following analytical procedures ensure consistent quality across SAR studies:
X-ray Crystallography Protocol: Grow single crystals of representative compounds by slow evaporation from ethanol solution. Mount suitable crystal on a Bruker APEXII-CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect data at 296K using ω-2θ scan mode to a maximum 2θ angle of 52.72°. Solve structures by direct methods using SHELXS97 and refine by full-matrix least-squares techniques with SHELXL97. Analyze molecular geometry, dihedral angles between ring systems, and intermolecular interactions in crystal packing. For 8-(4-bromophenoxy)caffeine, the compound crystallizes in orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, Z = 4 [1].
Chromatographic Purity Assessment: Determine chemical purity by HPLC using a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with mobile phase gradient of water-acetonitrile (20:80 to 50:50 over 20 minutes), flow rate 1.0 mL/min, and UV detection at 274 nm. Establish purity criteria of ≥95% for all compounds used in biological testing. Confirm identity by LC-MS using electrospray ionization in positive mode, monitoring for expected molecular ions [M+H]⁺.
Meticulous documentation of synthetic procedures, analytical data, and biological results forms the foundation for meaningful SAR analysis. Implement standardized data recording protocols across all experiments:
Electronic Laboratory Notebook Entries: For each compound synthesized, record detailed reaction conditions including equivalents of all reagents, reaction temperature and time, purification method, and percentage yield. Document all characterization data including melting point, ( ^1H ) NMR (400 MHz, DMSO-d₆ or CDCl₃), ( ^{13}C ) NMR, HRMS, and HPLC purity.
Biological Data Reporting: Report biological results as mean ± standard deviation from at least three independent experiments performed in duplicate or triplicate. Include positive controls in all assays and document solvent controls and any vehicle effects. Calculate IC₅₀ or MIC values using appropriate statistical methods with confidence intervals where applicable.
Diagram 1: Synthetic workflow for 8-aryloxycaffeine derivatives illustrating key reaction steps and conditions.
Diagram 2: Systematic approach to SAR analysis and compound optimization highlighting iterative design cycles.
The strategic application of 8-bromocaffeine as a versatile molecular scaffold enables systematic exploration of structure-activity relationships through efficient synthetic methodology and comprehensive biological evaluation. The protocols outlined herein provide researchers with robust tools for designing, synthesizing, and characterizing novel 8-aryloxycaffeine derivatives with potential diverse pharmacological activities. Key advantages of this approach include the modular synthetic strategy that allows efficient generation of structural diversity, the well-established biological evaluation protocols that facilitate meaningful activity comparisons, and the systematic SAR methodology that maximizes informational content from each structural modification.
Future directions for 8-bromocaffeine-based SAR studies include expansion into more complex heteroaromatic systems, exploration of asymmetric synthesis approaches to create chiral derivatives, and application of computational methods to predict activity and optimize designs before synthesis. Additionally, investigation of combination therapies incorporating active 8-aryloxycaffeine derivatives with established antimicrobial or anticancer agents may reveal synergistic effects. The continued systematic investigation of this versatile scaffold holds significant promise for discovering novel therapeutic agents with improved selectivity and reduced side effects across multiple disease areas.
8-Bromocaffeine is a derivative of caffeine where a bromine atom replaces the hydrogen at the 8-position of the xanthine core. This modification makes it a versatile precursor for further chemical transformations via cross-coupling reactions and a useful reagent in organic synthesis [1] [2].
Key Properties:
The chemical structure of 8-Bromocaffeine is as follows [3]:
This protocol is adapted from published procedures for direct bromination of caffeine [1] [2], with optimizations for scalability and safety.
The synthesis, workup, and purification process is summarized in the flowchart below.
After recrystallization, you can expect the following results and characteristics.
Table 1: Typical Yields and Physical Properties
| Parameter | Result (Lab Scale) | Result (Pilot Scale) |
|---|---|---|
| Isolated Yield | ~85% | To be determined |
| Melting Point | 206 °C | 206 °C |
| Purity (HPLC) | >98% | >98% |
Table 2: Spectroscopic Characteristics
| Method | Key Characteristic Features |
|---|---|
| ¹H NMR | Loss of the singlet corresponding to H-8 of caffeine; appearance of characteristic methyl group singlets. |
| ¹³C NMR | Characteristic signal for the C-8 carbon, shifted due to bromine substitution. |
| FT-IR | C=O stretching vibrations (~1700 cm⁻¹, multiple bands); C-Br stretch (~600 cm⁻¹). |
| LC-MS | m/z [M+H]⁺ = 273.0/275.0 (characteristic 1:1 isotope pattern for Br). |
8-Bromocaffeine is a valuable reagent in synthesis. A key application is the dehydration of aldoximes to nitriles [4].
Protocol for Nitrile Synthesis:
This method works for aliphatic, aromatic, and heteroaromatic aldoximes, providing nitriles in good to excellent yields [4].
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield | Incomplete reaction; inefficient bromine generation. | Ensure H₂O₂ is fresh. Confirm reaction is heated for sufficient time. |
| Poor Purity | Incomplete precipitation or washing. | Ensure effective neutralization during workup. Use hot filtration during recrystallization to remove insoluble impurities. |
| Product Decomposition | Excessive heating during reaction or recrystallization. | Do not exceed 40°C during synthesis. Use a minimal volume of hot (not boiling) ethanol for recrystallization. |
This protocol provides a reliable and scalable method for synthesizing 8-bromocaffeine in high yield and purity. Its role as a key synthetic intermediate, particularly in facilitating the conversion of aldoximes to nitriles, makes it a valuable compound for medicinal chemistry and drug development research.
High-throughput screening (HTS) represents an automated, miniaturized approach that enables researchers to rapidly conduct millions of chemical, genetic, or pharmacological tests in drug discovery and related fields. This methodology leverages robotics, data processing software, liquid handling devices, and sensitive detectors to identify active compounds, antibodies, or genes that modulate specific biomolecular pathways. The results of HTS experiments provide critical starting points for drug design and for understanding the function of biological targets [1]. The key advantage of HTS lies in its ability to rapidly identify potential hits (typically 10,000–100,000 compounds per day), significantly reducing discovery timelines compared to rational drug design approaches [2].
HTS operations can be broadly categorized into primary screening (testing large compound libraries without replicates) and confirmatory screening (testing narrowed compound sets with replicates). The emergence of ultra-high-throughput screening (uHTS) has further expanded capabilities, allowing testing of millions of compounds daily through advanced microfluidics and high-density microwell plates [1] [2]. The successful implementation of HTS requires integration of several key components: sample and library preparation, assay development and validation, automation and robotics, detection technologies, and sophisticated data management and analysis pipelines to handle the massive datasets generated [2].
8-Bromocaffeine is a derivative of caffeine belonging to the xanthine class of compounds, with the chemical name 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. This white, odorless solid has a molecular formula of C₈H₉BrN₄O₂ and a molar mass of 273.090 g·mol⁻¹, with a characteristic melting point of 206°C [3]. The compound features a bromine atom at the 8-position of the caffeine structure, which significantly alters its electronic distribution and biological activity compared to the parent caffeine molecule. X-ray crystallography studies of related 8-substituted caffeine derivatives reveal that the caffeine core contains two fused rings (pyrimidinedione and imidazole) that typically form a dihedral angle with the substituent moiety (approximately 58.18° in 8-(4-bromophenoxy)caffeine) [4].
8-Bromocaffeine functions primarily as a radiomodulator, specifically a radiosensitizer, that increases the sensitivity of tumor cells to radiation treatment in radiotherapy. Although the precise molecular mechanism continues to be investigated, 8-bromocaffeine appears to interfere with DNA damage repair pathways in irradiated tumor cells, potentially through inhibition of specific checkpoints in the cellular response to radiation-induced DNA damage [3]. In studies on experimental brain tumors, researchers observed significantly increased sensitivity of tumor cells to radiation when 8-bromocaffeine was administered, suggesting its potential as an adjunct to conventional radiotherapeutic approaches [3]. The compound's structure-activity relationship follows patterns observed with other caffeine analogs, where modifications at the 8-position significantly influence biological potency and selectivity toward specific molecular targets [4].
Table 1: Physicochemical Properties of 8-Bromocaffeine
| Property | Specification | Experimental Conditions |
|---|---|---|
| Chemical name | 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione | - |
| Molecular formula | C₈H₉BrN₄O₂ | - |
| Molar mass | 273.090 g·mol⁻¹ | - |
| Appearance | White solid | Room temperature |
| Melting point | 206°C | - |
| Solubility | Limited data; soluble in DMSO, DMF | Based on synthesis protocols |
| GHS classification | Warning H302 | - |
The synthesis of 8-bromocaffeine proceeds through electrophilic aromatic substitution via direct bromination of caffeine. The following protocol yields approximately 85% of the target compound [3]:
Procedure:
Alternative approach: Bromine can be prepared in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide, which may improve safety profile and yield consistency [3].
Quantitative HTS (qHTS) represents an advanced screening paradigm that generates full concentration-response relationships for each compound tested. The following protocol adapts the qHTS approach developed by the NIH Chemical Genomics Center for profiling compounds like 8-bromocaffeine [1]:
Data processing: Normalize raw luminescence values to positive (0% viability) and negative controls (100% viability), then fit to a four-parameter logistic model to calculate EC₅₀, maximal response, and Hill coefficient values for each compound [1] [2].
This protocol specifically evaluates the radiosensitizing effects of 8-bromocaffeine identified in initial screening:
In HTS data analysis, a "hit" is defined as a compound with a desired size of effects. The process of selecting hits, called hit selection, employs different statistical approaches depending on the screening stage [1]. For primary screens without replicates, the z-score method or strictly standardized mean difference (SSMD) are commonly used, though these are sensitive to outliers. More robust methods like z-score, SSMD, B-score, and quantile-based methods have been developed to address this limitation [1]. For confirmatory screens with replicates, SSMD or t-statistics are preferred as they can directly estimate variability for each compound without relying on the strong assumptions required by z-score methods [1].
The calculation of SSMD differs based on whether replicates are available. For screens without replicates, SSMD calculation assumes every compound has the same variability as a negative reference, while for screens with replicates, variability is directly estimated for each compound. SSMD is particularly valuable as it directly assesses effect size and is comparable across experiments, allowing use of consistent cutoff values for the population value of SSMD to measure compound effect sizes [1].
Table 2: Quality Control Metrics for HTS Assay Validation
| Metric | Formula | Acceptance Criterion | Application |
|---|---|---|---|
| Signal-to-background ratio | Mean(signal)/Mean(background) | >3-fold | Assay window assessment |
| Signal-to-noise ratio | (Mean(signal)-Mean(background))/SD(background) | >5 | Assay robustness |
| Z-factor | 1 - (3×(SDₛ + SDₙ)/|Meanₛ - Meanₙ|) | >0.5 | Assay quality |
| SSMD | (Meanₛ - Meanₙ)/√(SDₛ² + SDₙ²) | >3 | Data quality |
| CV (%) | (SD/Mean)×100 | <20% | Plate uniformity |
A fundamental challenge in HTS is the generation of false positive data, which can arise from multiple sources including assay interference, chemical reactivity, metal impurities, autofluorescence, and colloidal aggregation [2]. The following counterassay strategies should be implemented to eliminate false positives when working with 8-bromocaffeine and similar compounds:
Advanced triage approaches involve ranking HTS output into categories (limited, intermediate, or high probability of success) using machine learning models trained on historical HTS data, which can significantly improve the efficiency of identifying true positives [2].
HTS serves as a foundational technology in modern drug discovery, particularly valuable when little is known about the pharmacological target, which precludes structure-based drug design approaches [2]. In this context, 8-bromocaffeine represents both a potential therapeutic agent (as a radiosensitizer) and a chemical tool for understanding adenosine receptor signaling and DNA damage response pathways. HTS can be deployed in parallel to computational techniques like quantitative structure-activity relationships (QSAR) to identify starting compounds for small molecule drug design programs [2]. The typical workflow involves primary screening of large compound libraries, followed by hit confirmation, lead optimization, and preclinical validation of selected compounds.
In chemical development, HTS methodologies help quickly establish the most favorable synthetic routes and optimal conditions for process steps to maximize yields and quality. The incorporation of AI/ML and automation/robotics can iteratively enhance screening efficiency throughout the drug discovery pipeline [2]. For radiation oncology applications specifically, HTS enables the identification of compounds like 8-bromocaffeine that can potentially improve therapeutic outcomes by increasing tumor cell sensitivity to conventional treatments.
The application of HTS in toxicology has transformed safety assessment through programs like Tox21, a consortium of public health agencies developed to identify toxicity issues of novel molecules in a high-throughput, concentration-responsive manner using in vitro assays [2]. Historically, in vivo animal studies have been used to predict chemical toxicity, but these approaches are expensive, low throughput, ethically concerning, and often poor surrogates for human toxicity [2].
Cell-based HTS methodologies are typically utilized for toxicology assessment as they are more predictive of general or target organ toxicity. Comparative assessments in different cell lines can be performed to identify cell-type-specific effects. For 8-bromocaffeine profiling, the following toxicology screening protocol is recommended:
Table 3: Comparison of HTS and uHTS Capabilities
| Attribute | HTS | uHTS | Practical Implications |
|---|---|---|---|
| Throughput | <100,000 compounds/day | >300,000 compounds/day | uHTS enables larger library screening |
| Assay volume | 1-50 μL | 1-2 μL | uHTS reduces reagent consumption |
| Plate formats | 96-, 384-, 1536-well | 1536-, 3456-well | uHTS requires specialized equipment |
| Complexity | Moderate | High | uHTS needs specialized expertise |
| Cost | High | Significantly higher | Budget considerations critical |
| Data management | Significant | Extensive | uHTS requires robust bioinformatics |
The following Graphviz diagrams illustrate key experimental workflows and conceptual relationships for using 8-bromocaffeine in high-throughput screening. All diagrams adhere to the specified formatting requirements with sufficient color contrast and label positioning.
Diagram 1: High-Throughput Screening Workflow. This diagram illustrates the sequential stages in a typical HTS campaign, from compound library preparation through lead optimization.
Diagram 2: 8-Bromocaffeine Synthesis Pathway. This diagram shows the chemical synthesis route for producing 8-bromocaffeine from caffeine starting material.
Diagram 3: Proposed Radiosensitization Mechanism. This diagram illustrates the proposed mechanism by which 8-bromocaffeine enhances radiation-induced tumor cell killing.
The application of high-throughput screening methodologies to compounds like 8-bromocaffeine represents a powerful approach for identifying and optimizing novel therapeutic agents, particularly in the challenging area of radiation oncology. The protocols and analytical frameworks presented in these Application Notes provide researchers with comprehensive tools for evaluating the radiosensitizing potential of 8-bromocaffeine and related compounds in robust, reproducible screening systems. The integration of quality control metrics, hit selection algorithms, and false positive elimination strategies ensures that screening outcomes have maximum biological relevance and translational potential.
As HTS technologies continue to evolve toward even higher throughput and greater miniaturization, and as computational approaches for data analysis become increasingly sophisticated, the potential for discovering and characterizing specialized compounds like 8-bromocaffeine will expand correspondingly. The workflows and methodologies described here provide a solid foundation for leveraging these technological advances to advance both basic science understanding and therapeutic development in radiation medicine and related fields.
8-Bromocaffeine is a strategically halogenated xanthine derivative that serves as a key intermediate in medicinal chemistry and drug discovery. This molecule features a bromine atom at the C8 position of the caffeine scaffold, which activates the site for subsequent functionalization through various cross-coupling methodologies. The interest in 8-bromocaffeine derivatives stems from caffeine's inherent biological activities and the potential to enhance pharmacological properties through structural modification. Caffeine and its analogs demonstrate diverse biological activities including central nervous system stimulation, adenosine receptor antagonism, and potential applications in treating Alzheimer's disease, asthma, cancer, and Parkinson's disease [1]. The structural diversification at the C8 position has been shown to significantly alter biological activity profiles, making 8-bromocaffeine an attractive starting point for developing novel therapeutic agents [2].
The C8 position of caffeine is particularly amenable to modification because the nucleophilic sites (N1, N3, N7) in caffeine are masked by methyl groups, leaving C8 as the primary location for chemical manipulation [2]. Bromination at C8 activates this position for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse structural motifs including C-, O-, N-, and S-containing functional groups [2]. Recent advances in synthetic methodology have expanded the toolbox available for modifying 8-bromocaffeine, allowing researchers to explore structure-activity relationships and develop novel compounds with enhanced biological activities and improved therapeutic profiles.
Method A: N-Bromosuccinimide (NBS) Bromination
Method B: Bromine/Hydrogen Peroxide System
Table 1: Physicochemical Properties of 8-Bromocaffeine
| Property | Specification | Experimental Conditions |
|---|---|---|
| Molecular Formula | C8H9BrN4O2 | - |
| Molar Mass | 273.09 g/mol | - |
| Appearance | White, odorless solid | - |
| Melting Point | 206°C | Capillary method [3] |
| Solubility | Low in water; soluble in ethanol, DMF, DMSO | - |
| Chromatographic Rf | 0.45-0.55 | TLC (DCM:MeOH, 9:1) [2] |
Structural Characterization Data:
The Ullmann ether synthesis represents a classical method for forming C-O bonds between phenols and aryl halides. This reaction has been successfully applied to 8-bromocaffeine for the synthesis of 8-aryloxycaffeine derivatives [1].
Protocol: Synthesis of 8-(4-Bromophenoxy)caffeine [1]
Diagram 1: Experimental workflow for Ullmann-type O-arylation
Reagents:
Procedure:
Characterization Data for 8-(4-Bromophenoxy)caffeine:
Palladium-catalyzed cross-coupling between 8-bromocaffeine and amino acid derivatives enables the introduction of nitrogen-based functionalities at the C8 position. This approach has been employed to create caffeine derivatives with enhanced biological activities [5].
Protocol: Pd-Catalyzed Coupling with Amino Acid Esters [5]
Reagents:
Procedure:
Reaction Conditions Optimization:
The click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for constructing 1,2,3-triazole-linked caffeine conjugates. These hybrid molecules combine the bioactive caffeine scaffold with various pharmacophores through a stable triazole linkage, which serves as a non-hydrolysable bioisostere of amide bonds [2].
Protocol: Synthesis of 8-Caffeinyl-Triazolylmethoxy Hybrid Conjugates [2]
Diagram 2: Synthetic route to 8-caffeinyl-triazolylmethoxy hybrid conjugates
Step 1: Synthesis of 8-Propargyloxycaffeine
Step 2: Preparation of Alkyl Azides
Step 3: Click Conjugation Reaction
Table 2: Antibacterial Activity of Selected Caffeine-Triazole Hybrids [2]
| Compound | Staphylococcus aureus IC50 (μM) | Bacillus cereus IC50 (μM) | Cytotoxicity HEK-293 IC50 (μM) | Selectivity Index (S. aureus) |
|---|---|---|---|---|
| 22c | >200 | >200 | >200 | - |
| 22f | 126 ± 0.6 | 136 ± 0.2 | >200 | >1.6 |
| 22i | 175 ± 1.4 | 165 ± 1.8 | >200 | >1.1 |
| Methotrexate | <12.5 | <12.5 | <12.5 | ~1 |
Anticancer Evaluation Protocol:
Key Findings: Compound 22c demonstrated potent activity against A375 melanoma cells (IC50 < 12.5 μM) with stronger toxicity than methotrexate and greater selectivity (non-toxic to HEK-293) [2]. Molecular docking studies revealed that 22c exhibits strong binding affinity to the active site of B-RAF V600E kinase enzyme, suggesting a potential mechanism for its anti-melanoma activity [2].
Thioether-linked caffeine derivatives represent another important class of analogs with potential biological activities. The sulfur atom at the C8 position introduces different electronic properties and hydrogen bonding capabilities compared to oxygen or nitrogen analogs.
Protocol: Synthesis of Caffeine-8-(2-thio)-propanoic hydrazid-hydrazone Derivatives [4]
Step 1: Synthesis of Caffeine-8-(2-thio)-propanoic Acid
Step 2: Esterification and Hydrazide Formation
Step 3: Hydrazone Formation
Hepatotoxicity Assessment Protocol [4]:
Table 3: Yields and Physical Properties of Selected Caffeine-8-thioether Derivatives [4]
| Compound | R Group | Yield (%) | Melting Point (°C) | Lipid Peroxidation Inhibition |
|---|---|---|---|---|
| 6a | C6H5- | 78 | 218-220 | Moderate |
| 6b | 4-CH3-C6H4- | 82 | 225-227 | Strong |
| 6c | 4-Cl-C6H4- | 75 | 230-232 | Moderate |
| 6d | 4-OH-C6H4- | 69 | 245-247 | Strong |
Thin Layer Chromatography (TLC):
High-Performance Liquid Chromatography (HPLC):
Crystal Structure Determination of 8-Substituted Caffeine Derivatives [1]:
Key Crystallographic Findings: The crystal structure of 8-(4-bromophenoxy)caffeine reveals discrete molecules with weak intramolecular hydrogen bonds between hydrogen of the methyl group of the imidazole ring and oxygen atom of the carbonyl group (C12-H12A...O3). The packing of molecules is oriented in an anti-parallel fashion, similar to anhydrous caffeine [1].
The cross-coupling methodologies for 8-bromocaffeine presented in these application notes provide robust and reproducible protocols for generating diverse caffeine derivatives with potential pharmacological applications. The Ullmann-type O-arylation, Pd-catalyzed C-N coupling, click chemistry conjugations, and thioether formations represent efficient strategies for introducing various functional groups at the C8 position of caffeine.
The biological evaluation of these derivatives has revealed promising activities, particularly the anticancer properties of triazole hybrids and the low hepatotoxicity of thioether derivatives. Future work should focus on expanding the scope of cross-coupling reactions, exploring asymmetric versions of these transformations, and conducting more comprehensive in vivo studies to validate the therapeutic potential of these compounds.
The protocols outlined herein offer researchers in medicinal chemistry and drug development valuable tools for exploiting 8-bromocaffeine as a versatile building block in their search for novel bioactive molecules. The continued exploration of structure-activity relationships in caffeine derivatives will undoubtedly lead to the discovery of new lead compounds with enhanced efficacy and improved safety profiles.
The table below summarizes two common synthetic pathways, including a high-yield modern method.
| Method | Reagents & Conditions | Reported Yield | Key Features & Notes |
|---|---|---|---|
| Classical Bromination [1] | Bromine, Glacial Acetic Acid, Sodium Acetate | Not specified | Traditional electrophilic aromatic substitution; involves handling elemental bromine [1]. |
| N-Bromosuccinimide (NBS) Method [2] | NBS, Dichloromethane (DCM), Water, Room Temperature | >99% (Quantitative) | High-yielding, efficient, and avoids handling elemental bromine; described as superior [2]. |
Here are some common issues you may encounter during synthesis and how to address them.
| Problem | Potential Causes | Recommended Solutions |
|---|
| Low Yield | • Impure starting materials. • Sub-optimal reaction conditions (temperature, time). • Inefficient brominating agent. | • Use high-purity caffeine and reagents. • Ensure strict adherence to reaction time and temperature. • Switch to the NBS method for a significant yield improvement [2]. | | Product Purity Issues | • Incomplete reaction or side products. • Inadequate purification technique. | • Monitor reaction progress by TLC. • Purify by recrystallization from ethanol to obtain a pure, white solid [3] [1]. | | Safety Concerns | • Use of hazardous elemental bromine. | • Replace bromine with NBS, a safer, solid alternative that is easier to handle [2]. |
Q1: What is the typical melting point for pure 8-bromocaffeine? A pure sample of 8-bromocaffeine should have a melting point of 206 °C [1].
Q2: Why is 8-bromocaffeine such an important intermediate? The bromine atom at the C8 position is a good leaving group, making 8-bromocaffeine a versatile precursor for nucleophilic substitution reactions. It is used to create a wide array of derivatives with potential biological activity, including compounds with antihypoxic [4], analgesic, antibacterial [2], and radiosensitizing properties [1].
Q3: Are there other efficient methods to functionalize caffeine at the C8 position? Yes, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann reaction for 8-phenoxy derivatives [3] or palladium-catalyzed coupling with amino acid esters [5], are highly effective. However, these often use 8-bromocaffeine as the starting material, underscoring the need for its efficient synthesis.
For your technical documents, here is a detailed procedure based on the high-yield method [2]:
To visualize the central role of 8-bromocaffeine and the relationships between synthesis and applications, here is a workflow diagram:
The following table outlines common problems, their underlying causes, and recommended solutions.
| Problem Area | Specific Issue | Possible Cause | Recommended Solution |
|---|---|---|---|
| Reaction Conditions | Low Conversion | Inefficient coupling under mild conditions [1] | Use high-boiling, polar aprotic solvent (DMF); extend reaction time (e.g., 6 hours) [1] [2]. |
| Decomposition | Excessively high temperatures | Optimize temperature; avoid extremes far above solvent boiling point. | |
| Catalyst System | Low Catalyst Activity | Unoptimized copper source or loading | Use finely powdered/pyrophoric copper; consider in situ activation with iodine or acid [2]. |
| Lack of Ligand | Harsh conditions needed without modern ligands | Investigate bidentate ligands (e.g., oxalamides, amino acids) for milder conditions and higher yields [3]. | |
| Reactants & Substrate | Poor Reactivity | Inherent low reactivity of aryl halide | 8-Bromocaffeine is less reactive than iodo-analogues; ensure reagent is fresh and pure [4]. |
| Stoichiometry | Incorrect reactant ratios leading to by-products | Use an excess of the nucleophilic coupling partner (e.g., 4-bromophenol) to drive reaction forward [1] [3]. | |
| Work-up & Purification | Product Loss | Low recovery during isolation | Carefully control recrystallization (e.g., from ethanol) to obtain pure product without significant loss [1]. |
Q1: What is a typical experimental procedure for the Ullmann coupling of 8-bromocaffeine? A1: A published protocol for synthesizing 8-(4-bromophenoxy)caffeine is a reliable reference [1].
Q2: Why is copper used in the Ullmann reaction, and how can I make it more effective? A2: Copper is the core catalyst that facilitates the key bond-forming steps, though its precise mechanism is complex [3]. The classic reaction often requires stoichiometric copper and high temperatures. Effectiveness can be dramatically improved by:
Q3: The reaction produces a mixture of products. How can I improve selectivity? A3: The classic Ullmann reaction between two different aryl halides is prone to forming symmetrical by-products. For a coupling between 8-bromocaffeine (A) and another aryl halide/phenol (B):
The diagram below outlines the logical workflow for diagnosing and addressing low yields in this reaction, connecting the troubleshooting steps from catalyst preparation to final purification.
The table below summarizes key identified information for 8-bromocaffeine, which is crucial for its handling and analysis.
| Property | Description / Value |
|---|---|
| Chemical Name | 8-Bromocaffeine [1] |
| Molecular Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Synthesis | Electrophilic aromatic substitution of caffeine with bromine in glacial acetic acid; sodium acetate as acid scavenger [1]. |
This FAQ section addresses potential problems and solutions based on general HPLC method development principles and the nature of 8-bromocaffeine.
Q: What are the likely impurities in synthesized 8-bromocaffeine? A: Impurities can originate from:
Q: How can I improve the poor separation of 8-bromocaffeine from its impurities? A: Optimizing separation, typically by HPLC, involves adjusting key parameters [2]:
Q: My sample looks clean, but the NMR spectrum shows impurities. What should I do? A: This is common. NMR is highly sensitive to molecular structure. To address this:
Q: What is the best way to remove metal catalyst residues from the Ullmann-type synthesis? A: The synthesis of 8-substituted caffeine derivatives often uses a copper catalyst [5]. A common and effective method is solid-phase extraction (SPE). This technique can selectively retain the organic product while allowing ionic copper residues to pass through, or vice-versa, depending on the sorbent chosen [2].
Here are detailed methodologies for key experiments to identify and purify 8-bromocaffeine.
Developing a robust HPLC method is an iterative process. The following workflow visualizes the key stages, which are described in detail below [2].
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity of 8-bromocaffeine and assessing its purity.
Before optimization, you must first synthesize the 8-BC reagent. The table below compares two established methods.
| Method | Reagents & Conditions | Yield | Key Steps & Notes |
|---|---|---|---|
| Direct Bromination [1] | Caffeine, Br₂, glacial acetic acid, sodium acetate | Information missing | Sodium acetate acts as an acid scavenger for HBr [1]. |
| In Situ Bromine Generation [2] [1] | Caffeine, HBr (40%), H₂O₂ (30%) | ~85% [1] | Bromine is prepared in situ; considered a reliable reported method [2]. |
8-Bromocaffeine is a versatile reagent, notably for dehydrating aldoximes to nitriles and forming carbon-heteroatom bonds. The following guides address these key applications.
This is a primary application of 8-BC, effective for aliphatic, aromatic, and heteroaromatic aldoximes [3] [4].
Experimental Protocol [3]:
The workflow and common troubleshooting points for this reaction are outlined below:
The 8-bromo group in caffeine is activated for substitution, allowing the synthesis of 8-substituted caffeine derivatives.
Experimental Protocol for 8-(4'-Bromophenoxy)caffeine [2]:
Experimental Protocol for C-8 Amino Acid Derivatives [5]:
The pathway for creating these derivatives and associated troubleshooting is as follows:
Q1: What is the typical yield and scope for the 8-BC mediated nitrile synthesis? The method generally provides good to excellent yields for a broad range of aldoximes, including aliphatic, aromatic, and heteroaromatic substrates. A key advantage is that it preserves asymmetric centers in optically active substrates, making it suitable for chiral synthesis [3] [4].
Q2: My nucleophilic substitution with 8-BC is slow or doesn't proceed. What should I check? For SNAr reactions (e.g., with phenols):
Q3: How can I create carbon-carbon bonds at the C-8 position of caffeine? The 8-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions. For instance, you can use the Suzuki reaction with boronic acids [1] or cross-couple with amino-acid derivatives using a catalytic system of Pd(OAc)(_2) and XantPhos under microwave irradiation [5].
Q4: How should I handle and store 8-bromocaffeine?
A primary troubleshooting point involves the stability of the C8-O bond in intermediates. Research indicates that electron-withdrawing groups on the aryl moiety can make the C8 carbon of caffeine susceptible to nucleophilic attack, leading to a breakdown of the molecule before the final coupling step [1].
Problem: Attempted coupling of intermediates like 8-(4-acetylphenoxy)caffeine or 8-(4-formylphenoxy)caffeine with various aldehydes or ketones under basic conditions (NaOH/EtOH) failed. Instead of the desired product, the reaction yielded 1,3,7-trimethyluric acid [1].
Cause: A resonance effect draws electron density away from the oxygen atom connected to the caffeinyl group. This increases the positive charge on the C8 carbon, making it vulnerable to hydrolysis by hydroxide ions (OH⁻) in a nucleophilic aromatic substitution (S~N~Ar)-type reaction [1].
Solution: The successful workaround is a stepwise approach that avoids exposing the C8-aryloxy ether to strong base [1]:
This method reliably produces the target 8-caffeinyl chalcone hybrid conjugates in good to excellent yields [1].
Here is the detailed methodology for the successful stepwise synthesis [1]:
Stage 1: Synthesis of 8-Bromocaffeine (8-BC)
Stage 2: Synthesis of Chalcone Intermediates
Stage 3: Coupling Chalcone with 8-BC
This workflow is summarized in the following diagram:
Understanding the biological activity of these compounds can help define research applications. Below is a summary of activities reported for various 8-aryloxycaffeine derivatives [2] [1]:
| Compound / Core Structure | Reported Biological Activity |
|---|---|
| 8-(quinolin-8-yloxy)caffeine | Strong inhibitory activity against topoisomerase II [2]. |
| 8-(5-chloropyridin-3-yloxy)caffeine | Strong antibacterial activity against Salmonella enteritidis (MIC = 15.6 μg/mL) [2]. |
| 8-(6-methylpyridin-2-yloxy)caffeine & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine | Analgesic effect without central nervous system stimulation [2]. | | 8-caffeinyl chalcone hybrid conjugates | Significant anticancer activity against breast cancer (MCF-7) and melanoma (A-375) cell lines [1]. |
Q1: Why is my reaction yielding 1,3,7-trimethyluric acid instead of the target product? This occurs when the 8-(substituted-aryloxy)caffeine intermediate is subjected to strongly basic conditions (e.g., NaOH/EtOH). The base hydrolyzes the C8-O bond. The solution is to use the stepwise protocol that couples the pre-formed chalcone with 8-BC under milder basic conditions (K~2~CO~3~/DMF) [1].
Q2: What is a good starting point for synthesizing diverse 8-aryloxycaffeine derivatives? The most common and reliable method is a modified Ullmann condensation reaction between 8-bromocaffeine and a substituted phenol, using a base like potassium carbonate in a solvent such as anhydrous DMF [2] [1].
The table below summarizes key identifying information and physicochemical properties for 8-Bromocaffeine.
| Property | Specification |
|---|---|
| IUPAC Name & CAS Number | Information not located in search results |
| Molecular Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Storage | In a cool, dry, and well-ventilated place. Keep container tightly closed. |
Hazard Identification 8-Bromocaffeine should be handled with care. It carries the GHS hazard statement H302, which means it is harmful if swallowed [1].
Recommended Safety Precautions [1]
Stability & Storage Conditions
Q1: What is the primary scientific application of 8-Bromocaffeine? 8-Bromocaffeine is primarily used in scientific research as a radiosensitizer. It is investigated for its ability to increase the sensitivity of tumor cells (particularly in brain tumors) to radiation treatment, making radiotherapy more effective [1].
Q2: How is 8-Bromocaffeine synthesized? It is typically produced by the direct bromination of caffeine. The most common method involves reacting caffeine with elemental bromine in glacial acetic acid, often with sodium acetate present to act as an acid scavenger for the hydrogen bromide byproduct [1]. Yields of around 85% have been reported using an alternative approach where bromine is generated in situ from sodium bromide and hydrogen peroxide in an aqueous caffeine solution [1].
Q3: Can 8-Bromocaffeine be used as a reagent in other chemical syntheses? Yes, it is a versatile reagent. A prominent application is its use for the dehydration of aldoximes to nitriles. In this protocol, aldoximes react with 8-Bromocaffeine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) to produce nitriles in good to excellent yields. The reaction can be performed under both conventional heating (reflux) and microwave-assisted conditions [2]. Furthermore, 8-Bromocaffeine serves as a key intermediate for synthesizing other derivatives, such as 8-(4-bromophenoxy)caffeine, via copper-catalyzed Ullmann condensation reactions [3].
The diagram below outlines the primary synthesis and a key application of 8-Bromocaffeine in research.
Synthesis and Key Applications of 8-Bromocaffeine
Protocol 1: Synthesis of 8-Bromocaffeine via Bromination [1]
Protocol 2: Conversion of Aldoximes to Nitriles using 8-BC [2]
The table below summarizes solvents used in recent literature for key reactions involving 8-bromocaffeine (8-BC).
| Reaction/Step | Recommended Solvent | Alternative Solvents | Application & Notes |
|---|---|---|---|
| Synthesis of 8-BC | Dichloromethane (DCM)/Water Mixture [1] | Glacial Acetic Acid [2] | Used with N-Bromosuccinimide (NBS); reported to give a quantitative yield (>99%) of almost pure product [1]. |
| Nucleophilic Aromatic Substitution (SNAr) | Dimethylformamide (DMF) [3] [1] | -- | Preferred for reactions like coupling with piperazine to form 8-Piperazinyl Caffeine (8-PC); typical reaction temperature is 100°C [1]. |
| Salt Formation & Recrystallization | Chloroform (CHCl3) & Ethanol [1] | Dichloromethane (DCM) [1] | CHCl3/DCM: For forming ionic liquids by reacting 8-PC with carboxylic acids at room temperature [1]. Ethanol: For slow evaporation to grow single crystals suitable for X-ray analysis [3]. |
Here are detailed methodologies for the core procedures referenced in the guide.
This modern method uses NBS and is noted for its high yield and purity.
8-BC is an electrophilic intermediate used to create nitrogen-linked derivatives like 8-PC.
This is a specific example of an Ullmann-type condensation reaction.
Q1: My yield for the SNAr reaction to make 8-PC is low. What could be wrong?
Q2: Are there any safety concerns with the solvents listed?
Q3: I need a greener alternative to DMF for the SNAr reaction. What are my options?
The following diagram visualizes the decision-making process for selecting and troubleshooting solvents in 8-bromocaffeine reactions.
Here is a detailed experimental protocol for synthesizing a derivative of 8-bromocaffeine, which can serve as a reference for your own experimental design and troubleshooting [1].
Synthesis of 8-(4´-bromophenoxy) caffeine (BPC)
| Parameter | Specification |
|---|---|
| Reactants | 8-bromocaffeine (3 mmol), 4-bromophenol (2 mmol) [1] |
| Catalyst System | Copper powder (2 mmol), Pyridine (4 drops) [1] |
| Base | Sodium Carbonate (4 mmol) [1] |
| Solvent | Dimethylformamide (DMF, 15 mL) [1] |
| Reaction Conditions | Reflux for 6 hours [1] |
| Work-up & Purification | Dissolution in ethanol, filtration to remove salts/catalyst, recrystallization from ethanol [1] |
| Yield | 51% [1] |
| Melting Point | 233-234 °C [1] |
Crystallization for X-ray Analysis
The workflow below outlines the key stages from initial synthesis to final analysis.
Here are solutions to common problems you might encounter during synthesis.
| Question/Trouble | Possible Cause & Solution | | :--- | :--- | | Low reaction yield |
For systematic optimization, consider this workflow to diagnose and improve your reaction.
A specific catalyst optimization guide for 8-bromocaffeine was not found in the search results. The provided protocol uses a classic stoichiometric copper reagent [1]. To find more modern methods, I suggest you:
Q1: What is 8-Bromocaffeine and what are its key properties? 8-Bromocaffeine is a derivative of caffeine (a xanthine) used in pharmaceutical research, noted as a key intermediate for synthesizing other compounds and acting as a radiosensitizer to increase tumor cell sensitivity in radiotherapy [1].
The table below summarizes its fundamental chemical and physical characteristics:
| Property | Description / Value |
|---|---|
| Chemical Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| Primary Hazards | Warning; harmful if swallowed (H302) [1] |
| Role in Synthesis | Serves as a precursor for 8-aryloxycaffeine derivatives via copper-catalyzed Ullmann ether synthesis [2] [3] |
Q2: Why is proper handling and storage critical for this compound? Maintaining the integrity of 8-bromocaffeine is crucial for experimental reproducibility. Its reactivity and solid form make it susceptible to degradation from moisture, electrostatic discharge (ESD), and environmental contaminants, which can compromise purity and reaction yields [4].
Q3: What are the best practices for storage? Adopt a "first-in, first-out" inventory system and follow these storage conditions:
| Storage Condition | Recommendation & Rationale |
|---|---|
| Primary Container | Sealed container (glass vial or original packaging) protects from air and moisture [4]. |
| Humidity Control | Store with desiccant packs in a humidity-controlled environment (<60% Relative Humidity) to prevent moisture absorption [4]. |
| Long-Term Storage | Keep in a cool, dark place; for extended storage (>5 years), consider double-bagging with desiccant in a Moisture Barrier Bag (MBB) [4]. |
Q4: What are the essential handling procedures?
Q5: How can I troubleshoot common issues in experiments? Here is a guide to diagnosing and resolving frequent problems:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Yield in Ullmann Reaction | Ingress of atmospheric moisture; deactivated copper catalyst. | Ensure all starting materials are dry; check catalyst freshness and storage conditions [2] [3]. |
| Uncharacterized Byproducts | Hydrolysis of the 8-bromocaffeine; reagent degradation. | Strictly control reaction atmosphere (e.g., under inert gas like nitrogen or argon); use anhydrous solvents [2]. |
| Poor Purity of Final Product | Incomplete reaction; side reactions due to contaminated starting material. | Verify purity of 8-bromocaffeine by checking physical properties (e.g., melting point) before use [1]. |
Q6: Can you provide a standard synthesis protocol using 8-bromocaffeine? Below is a verified workflow for synthesizing 8-(4-bromophenoxy)caffeine, adapted from published methodologies [2] [3].
Reagents and Equipment:
Procedure:
The table below summarizes the key identified properties and information for 8-Bromocaffeine.
| Property | Description |
|---|---|
| IUPAC Name | 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione [1] |
| Molecular Formula | C₈H₉BrN₄O₂ [2] [1] |
| Molar Mass | 273.090 g·mol⁻¹ [2] [1] |
| Appearance | White, odorless solid [2] |
| Melting Point | 206 °C (403 °F; 479 K) [2] |
| Primary Documented Use | Acts as a radiosensitizer in tumor radiotherapy to increase sensitivity of cancer cells to radiation [2]. |
| Common Synthetic Route | Electrophilic aromatic substitution via direct bromination of caffeine with bromine in glacial acetic acid, often with sodium acetate as an acid scavenger [2]. |
| Key Spectral Data | Structure confirmed by FTIR, 1H NMR, 13C NMR, and Mass Spectrometry [3]. |
One research paper details the synthesis of caffeine derivatives using 8-bromocaffeine as a key intermediate [3]. The general workflow for creating and analyzing these compounds can be visualized, which may help in designing decomposition studies.
Based on general analytical chemistry principles, here are some potential issues and solutions that could form the basis of your FAQ section.
1. Issue: Inconsistent Yields or Purity in Synthesis
2. Issue: Unexpected Results During Analysis with UV-Vis Spectroscopy
To build a more comprehensive troubleshooting guide for 8-bromocaffeine decomposition, I suggest you:
8-Bromocaffeine serves as a key intermediate for further reactions. The following table summarizes a common lab-scale synthesis method.
| Aspect | Details |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution [1] |
| Starting Material | Caffeine [1] |
| Reagents | • Bromine (in glacial acetic acid) with sodium acetate as an acid scavenger [1] • Alternative: Hydrogen peroxide and sodium bromide in an aqueous caffeine solution [1] | | Reported Yield | Up to 85% [1] |
The synthesis workflow from basic starting materials to the final product can be visualized as follows:
8-Bromocaffeine is valuable in medical research and as a building block for more complex molecules. The table below outlines its key uses.
| Application Area | Description | Specific Example/Note |
|---|---|---|
| Radiosensitizer [1] | Increases sensitivity of tumor cells (e.g., in brain tumors) to radiotherapy. | Referred to as "xantobin" in some research [1]. |
| Versatile Reagent [2] | Converts aldoximes into nitriles under microwave irradiation. | Works on aliphatic, aromatic, and heterocyclic substrates; preserves asymmetric centers [2]. |
| Synthetic Intermediate [3] [4] | Used in copper-catalyzed Ullmann reactions to create other derivatives. | Used to synthesize 8-(4-bromophenoxy)caffeine [3] and 8-alkylmercaptocaffeine derivatives [4]. |
The role of 8-bromocaffeine as a central intermediate in creating other compounds is shown in this workflow:
Q1: What are the primary hazards associated with handling 8-bromocaffeine? A1: The GHS labeling for 8-bromocaffeine includes a Warning signal word and the hazard code H302, which means it is harmful if swallowed [1]. Standard precautionary measures (P264, P270, P330) include washing hands after handling, not eating or drinking in the lab, and rinsing the mouth if swallowed [1].
Q2: Can the bromination of caffeine be performed without using elemental bromine? A2: Yes. An alternative, reported method uses hydrogen peroxide to oxidize sodium bromide in situ to generate the brominating agent in an aqueous caffeine solution [1]. This can be a safer and more convenient approach in a lab setting.
Q3: Is the synthesis of 8-bromocaffeine a high-yielding reaction? A3: Yes, the direct bromination of caffeine is generally efficient. Yields of up to 85% have been reported using the in-situ bromine generation method [1].
Scaling up a reaction from lab to industrial production involves more than just increasing quantities. Here are key considerations based on general principles, as specific data for 8-bromocaffeine scale-up was not found:
Modifying the structure of 8-bromocaffeine at the C8 position is the primary strategy for altering its physicochemical properties, including solubility. The table below summarizes several effective approaches documented in recent literature.
| Modification Type | Specific Derivative Formed | Key Reagents & Conditions | Reported Yield | Solubility Implication / Rationale |
|---|---|---|---|---|
| Ether Formation (C8-O) | 8-(4-bromophenoxy)caffeine [1] | 8-bromocaffeine, 4-bromophenol, Cu, Na₂CO₃, DMF, reflux [1] | 51% [1] | Alters crystal packing; introduction of aromatic group [1] |
| Thioether Formation (C8-S) | Caffeine-8-(2-thio)-propanehydrazide [2] | 8-bromocaffeine, thiopropanoic acid derivatives [2] | 51% - 96% [2] | "Drug-like" properties; introduction of polar hydrazide group [2] |
| Amino Acid Conjugation (C8-N) | Caffeine derivatives with amino-acid esters [3] | 8-bromocaffeine, amino-acid ester hydrochlorides, Pd(OAc)₂, XantPhos, Cs₂CO₃, toluene, MW [3] | Information Missing | Introduction of ionizable/polar amino acid and ester groups [3] |
| Triazole Hybrid (C8-O-CH₂-triazole) | 8-caffeinyl-triazolylmethoxy hybrids [4] | 8-propargyloxy caffeine, alkyl azides, Cu(I) catalyst, "Click" conditions [4] | Information Missing | Introduction of a polar, hydrogen-bonding triazole ring and various side chains [4] |
The following workflow outlines the decision process for selecting and performing these modifications:
Here are the detailed methodologies for two key synthesis strategies.
This protocol uses a copper-catalyzed Ullmann condensation reaction.
This method uses a palladium-catalyzed cross-coupling reaction.
Q: Why is 8-bromocaffeine a key intermediate for modifying solubility? A: The carbon-bromine bond at the C8 position is relatively reactive and can be displaced by various nucleophiles (e.g., O-, S-, N-nucleophiles) in classic aromatic substitution reactions [4]. This allows for the straightforward introduction of functional groups that can dramatically alter the molecule's polarity, hydrogen-bonding capacity, and overall solubility.
Q: What are the typical challenges in these synthesis reactions? A: Common challenges include:
The table below summarizes the key identifiers and physical properties of 8-Bromocaffeine as reported in the literature.
| Property | Description / Value |
|---|---|
| IUPAC Name | 8-Bromocaffeine [1] |
| Molecular Formula | C₈H₉BrN₄O₂ [1] |
| Molar Mass | 273.090 g·mol⁻¹ [1] |
| Appearance | White, odorless solid [1] |
| Melting Point | 206 °C (403 °F; 479 K) [1] |
| GHS Hazard Statement | H302: Harmful if swallowed [1] |
The synthesis of 8-Bromocaffeine is typically achieved through direct bromination of caffeine. One reported method proceeds with an 85% yield [1].
For the synthesis of its derivative, 8-(4-bromophenoxy)caffeine, an Ullmann condensation reaction is used.
The following diagram illustrates the two-step synthesis workflow for creating 8-Bromocaffeine and its derivative.
Based on its properties and general laboratory practices for similar organic compounds, here are the recommended storage and handling guidelines.
Q1: What is a key application of 8-Bromocaffeine in organic synthesis? A1: 8-Bromocaffeine serves as a versatile reagent for the dehydration of aldoximes to nitriles. The reaction uses 8-Bromocaffeine with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, under both conventional heating (reflux) or microwave irradiation, yielding nitriles in good to excellent yields [4].
Q2: I obtained a low yield during the synthesis of 8-(4-bromophenoxy)caffeine. What could be wrong? A2: Low yields in the Ullmann condensation can be due to several factors:
Q3: How should I store my purified 8-Bromocaffeine for long-term stability? A3: Although specific ICH stability data is not available, the standard practice for such compounds is to store them in a tightly sealed amber glass vial in a desiccator placed in a refrigerator (2-8°C). This protects the compound from the main degrading factors: heat, light, air, and most importantly, moisture [3].
Comprehensive, ICH-guided stability data (specifying exact shelf-life and degradation profiles under long-term and accelerated conditions) for 8-bromocaffeine is not publicly available in the searched literature. The storage guidelines provided are based on its chemical properties and standard laboratory practice.
| Derivative Name | Core Structural Difference | Key Functions & Applications | Experimental Findings & Performance Data |
|---|
| 8-Bromocaffeine [1] | Bromine atom at the C8 position | Radiosensitizer: Increases sensitivity of tumor cells to radiation therapy [1]. Synthetic Intermediate: Used to create more complex caffeine derivatives [2] [3]. | In brain tumor radiotherapy, an increased sensitivity of tumor cells induced by 8-bromocaffeine was observed [1]. | | 8-(4-Bromophenoxy) Caffeine [2] | A 4-bromophenoxy group at the C8 position | Research Compound: Studied for its structural properties; biological activity is a subject of further research [2]. | The crystal structure was determined. The caffeine core makes a dihedral angle of 58.18° with the bromophenoxy moiety [2]. | | Caffeine-8-(2-thio)-propanoic hydrazide-hydrazones [3] | Complex thio-propanoic hydrazide-hydrazone group at the C8 position | Low Hepatotoxicity: Designed and evaluated for potential biological activity with preliminary studies showing low hepatotoxicity [3]. | In silico prediction suggests they are likely CYP1A2 substrates. In vitro studies on isolated rat liver microsomes did not reveal significant hepatotoxicity [3]. | | C8-substituted Antioxidant Derivatives [4] | Various groups (e.g., amides, thiazolidinones) at the C8 position | Antioxidant & Cytoprotection: Protect human red blood cells from oxidative damage, inhibit hemoglobin oxidation, and chelate ferrous ions [4]. | Exhibited significant ferrous ion chelating activity and protected cells from peroxyl radical-induced hemolysis. Specific derivatives showed varying levels of cytoprotective potential dependent on their chemical structure [4]. |
To interpret the data in the table, here is a deeper look into the methodologies and significance behind the findings.
To summarize the distinct niches of these derivatives:
The table below summarizes the key biological activities of 8-aryloxycaffeine derivatives compared to unsubstituted caffeine, based on data from recent experimental studies.
| Compound | Biological Activity | Experimental Model | Key Metric (IC₅₀, MIC, etc.) | Comparison with Unsubstituted Caffeine |
|---|---|---|---|---|
| 8-(5-chloropyridin-3-yloxy)caffeine (3k) [1] | Antibacterial | Salmonella enteritidis (Gram -) | MIC = 15.6 μg/mL [1] | Unsubstituted caffeine does not typically show significant antibacterial activity at low concentrations. |
| 8-(quinolin-8-yloxy)caffeine (3g) [1] | Topoisomerase II Inhibition | In vitro enzyme assay | Strong inhibitory activity [1] | Effect not reported for unsubstituted caffeine. |
| 8-(6-methylpyridin-2-yloxy)caffeine (3j) & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) [1] | Analgesic | In vivo pharmacological model | Effective analgesic [1] | Achieved effect without central nervous system (CNS) stimulation, a common side effect of unsubstituted caffeine [1]. |
| Compound 4a [2] | Anticancer (Breast) | MCF-7 Cell Line | IC₅₀ = 38 ± 3.7 μM [2] | More potent than the reference drug Methotrexate (MTX) in this specific assay [2]. |
| Compound 4j, 4k, 4l [3] | Antibacterial | Staphylococcus aureus | MIC = 6.25 μg/mL [3] | Significant activity compared to unsubstituted caffeine. |
| Various 8-(hetero)aryl caffeine (4a–4n) [3] | α-Amylase Inhibition | In vitro enzyme assay | IC₅₀ = 1.49 ± 0.317 to 7.44 ± 0.156 μg/mL [3] | Most compounds showed superior inhibition compared to standard acarbose (IC₅₀ = 4.34 ± 0.333 μg/mL) [3]. |
| Unsubstituted Caffeine [4] | CNS Stimulant | Human / In vivo | N/A | Primary mechanism is adenosine receptor antagonism, leading to increased alertness but also potential side effects like anxiety and sleep disruption [4]. |
For reproducibility, here are the detailed methodologies from the key studies cited in the table.
1. Synthesis of 8-(substituted)aryloxycaffeine Derivatives [1]
2. In Vitro Antibacterial Assay [1] [3]
3. In Vitro Anticancer Activity [2]
4. In Vitro Enzyme Inhibition [3]
The following diagrams illustrate the core mechanistic difference between unsubstituted caffeine and the modified 8-aryloxycaffeine derivatives.
Mechanistic pathways of caffeine versus its 8-aryloxy derivatives.
Synthesis Workflow for 8-Caffeinyl Chalcone Hybrid Conjugates [2] The synthesis of these complex derivatives often involves a multi-step pathway, as detailed below.
Typical synthetic route for creating 8-caffeinyl chalcone hybrid conjugates.
8-Bromocaffeine serves as the crucial intermediate for synthesizing various derivatives. The table below summarizes the key synthesis methods and yields.
| Compound Synthesized | Key Reagents & Conditions | Reported Yield | Primary Application/Study |
|---|---|---|---|
| 8-Bromocaffeine | N-Bromosuccinimide (NBS), DCM/Water, room temperature [1] | Near quantitative [1] | Universal precursor |
| 8-Bromocaffeine | Br₂ (or HBr/H₂O₂), Glacial Acetic Acid, Sodium Acetate [2] | 85% [2] | Universal precursor |
| 8-(4-Bromophenoxy)caffeine | 8-Bromocaffeine, 4-Bromophenol, Cu catalyst, Na₂CO₃, Pyridine, DMF, reflux [3] | 51% [3] | Crystal structure analysis |
| Caffeine-8-(2-thio)-propanehydrazide | 8-Bromocaffeine, Thiopropanoic acid hydrazide [4] | Not Specified | Hepatotoxicity evaluation |
| Amino-Acid Caffeine Derivatives | 8-Bromocaffeine, Amino-acid esters, Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, Microwave [5] | Not Specified | Antibacterial activity |
| 8-Caffeinyl-triazolylmethoxy Conjugates | 8-Bromocaffeine, Propargyl Bromide, then Alkyl Azides, Cu(I), Click Chemistry [1] | Not Specified | Anticancer activity |
Derivatives of 8-bromocaffeine show significant potential in areas like anticancer and antibacterial research.
A 2023 study synthesized novel 8-caffeinyl-triazolylmethoxy hybrid conjugates and evaluated them against several cancer cell lines [1].
Experimental Protocol [1]:
The table below summarizes the key findings for the most active compounds.
| Compound | Cancer Cell Line (IC₅₀) | Normal Cell Line (HEK-293) | Notes |
|---|---|---|---|
| 22c | A-375 (Melanoma): < 12.5 μM [1] | Non-toxic [1] | More potent and selective than Methotrexate against A-375 [1] |
| 22f | MCF-7: 136 ± 0.2 μM; MDA-MB-468: 126 ± 0.6 μM [1] | Lower toxicity [1] | Showed general toxicity & better selectivity than MTX [1] |
| 22i | MCF-7: 165 ± 1.8 μM; MDA-MB-468: 175 ± 1.4 μM [1] | Data not specified | Less potent than MTX [1] |
Molecular Docking: A computational docking study suggested that the highly active compound 22c binds strongly to the active site of the B-RAF V600E kinase enzyme, a key target in melanoma therapy [1].
A 2022 study reported the synthesis of caffeine derivatives with amino-acid fragments at the C-8 position and screened them for antibacterial activity [5].
Experimental Protocol [5]:
A 2019 study synthesized caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives and evaluated their potential to cause drug-induced liver injury (DILI) [4].
Experimental Protocol [4]:
The following diagram illustrates the typical research workflow from synthesis to biological evaluation of 8-bromocaffeine derivatives.
The collective data indicates that 8-bromocaffeine is a versatile precursor for generating diverse compounds with varied biological profiles. Recent studies highlight C-8 triazolyl conjugates as particularly promising for anticancer drug development, with one derivative (22c) showing remarkable potency and selectivity against melanoma cells [1]. The low hepatotoxicity risk of thio-propanoic hydrazide derivatives is also a positive finding for their future development [4].
The core difference lies in the substitution at the C8 position of the xanthine core, which fundamentally alters their chemical properties and research applications.
| Property | Caffeine | 8-Bromocaffeine |
|---|---|---|
| IUPAC Name | 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione [1] | 8-Bromocaffeine (intermediate for synthesis) [2] [3] |
| Molecular Formula | C₈H₁₀N₄O₂ [1] | Information not specified in search results |
| Molecular Structure | Purine alkaloid with fused pyrimidinedione and imidazole rings [1] | Caffeine core with a bromine atom at the C8 position [2] [3] |
| Key Structural Feature | Unsubstituted C8 position | Bulky bromophenoxy group can be attached, creating a significant dihedral angle with the caffeine group (e.g., 58.18°) [2] |
| Primary Research Role | Lead compound, adenosine receptor antagonist [1] [4] | Key synthetic intermediate for creating diverse C8-substituted caffeine analogs [2] [3] |
The structural modification directly impacts how these molecules interact with biological systems, leading to distinct research profiles.
| Aspect | Caffeine | 8-Bromocaffeine |
|---|---|---|
| Mechanism of Action | Nonselective adenosine receptor antagonist; blocks A1 and A2A receptors, increasing dopamine signaling [1] [5] [6]. | Serves as a precursor for molecules that are potent and selective adenosine receptor ligands [4]. |
| Receptor Binding | Binds adenosine receptors with low micromolar affinity; 3D structure mimics adenosine [1] [7]. | The bromine atom increases positive charge density at C8, enabling creation of analogs with higher affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A3) [4] [3]. |
| Biological Effects | CNS stimulation, wakefulness, improved cognitive and physical performance [1]. | Not an end-product; its derivatives show enhanced and specialized activities like potent anticancer effects (e.g., against melanoma A-375 cells) [3] and use as a radiosensitizer (Xanthobin) [8]. |
| Research Applications | Tool for basic research on adenosine receptors; consumption studies [1] [6]. | Critical building block in medicinal chemistry for developing research tools and potential therapeutics for cancer, Alzheimer's, and Parkinson's [4] [3]. |
The value of 8-bromocaffeine is realized through its role in synthetic chemistry.
The following diagram illustrates the key experimental workflows and the fundamental difference in how caffeine and its C8-modified analogs function at the receptor level.
The table below summarizes the core characteristics of the three primary synthetic methods.
| Method | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| NBS Bromination [1] | N-Bromosuccinimide (NBS) | ~Quantitative | High yield; mild conditions (room temperature) [1] | -- |
| Classical Bromination [2] [3] | Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate | ~85% [2] | Established, reliable protocol [2] | Handles elemental bromine [2] |
| Oxidative Bromination [4] [3] | Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) | -- | Bromine generated in situ [4] [3] | -- |
Here are the detailed, step-by-step procedures for the key synthetic methods as described in the literature.
This method uses NBS as a stable, solid brominating agent in a biphasic system [1].
This traditional method involves direct electrophilic aromatic substitution using elemental bromine [2].
This approach generates bromine in situ from HBr and hydrogen peroxide, which can be advantageous for safety [4] [3].
The diagram below outlines a decision-making process for selecting the most appropriate synthetic method based on your research priorities.
8-Bromocaffeine is primarily valued as a key synthetic intermediate. The bromine atom at the C8 position is highly reactive in nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of diverse functional groups [1].
The table below summarizes the basic information I found on 8-bromocaffeine and one of its derivatives. Please note that detailed experimental data on their performance compared to other radiosensitizers or adenosine receptor antagonists is not available in the searched literature.
| Compound Name | Core Structure | Key Modification (R-group) | Reported Activity/Use | Melting Point |
|---|---|---|---|---|
| 8-Bromocaffeine [1] | Caffeine (Xanthine) | Bromine (-Br) at the 8-position | Radiosensitizer in radiotherapy [1] | 206 °C [1] |
| 8-(4-Bromophenoxy)caffeine [2] | Caffeine (Xanthine) | 4-bromophenoxy group at the 8-position | Biological activity noted (specifics not detailed) [2] | 233-234 °C [2] |
A common method for creating 8-substituted caffeine analogs, which is crucial for SAR studies, involves a two-step synthesis. Here is a detailed protocol derived from the search results for synthesizing 8-(4-Bromophenoxy)caffeine [2]:
Synthesis of 8-Bromocaffeine Intermediate
Synthesis of 8-(4-Bromophenoxy)caffeine via Ullmann Ether Synthesis
Since direct comparative data is scarce, the following workflow outlines a systematic approach to build SAR for 8-bromocaffeine derivatives, based on general medicinal chemistry principles [3] [4].
The process is iterative, where the biological results from one cycle inform the design and synthesis of new analogs in the next.
A 2023 study synthesized and evaluated a new, structurally diverse group of C8-substituted caffeine derivatives for their antioxidant and cytoprotective properties [1]. The core finding was that these derivatives are biocompatible compounds with significant antioxidant and cytoprotective potential, which is dependent on their chemical structure [1]. Modifications enhance caffeine's inherent properties, expanding knowledge of structure-activity relationships for caffeine-based cytoprotective compounds [1].
The table below summarizes the key experimental findings for the C8-substituted caffeine derivatives compared to the parent caffeine molecule. The data is derived from tests using human red blood cells (RBCs) and various assays [1].
| Compound Class | Key Structural Features | Antioxidant & Cytoprotective Efficacy (vs. Caffeine) | Proposed Primary Mechanism(s) |
|---|---|---|---|
| Caffeine (Reference) | 1,3,7-trimethylxanthine [2] | Baseline activity; weak iron chelator [1]. | Radical Adduct Formation (RAF) with •OH [1]. |
| C8-Derivatives (Groups i-iii) | Amide/imide, thiazolidinones, pyrrolidinedithiocarbamates, or alkadiene substituents at the C8 position [1]. | Significantly enhanced; all derivatives showed higher ferrous ion chelating activity and protected RBCs from AAPH-induced oxidative damage (hemoglobin oxidation, hemolysis) [1]. | Hydrogen Atom Transfer (HAT), RAF, Single Electron Transfer (SET), and specific interactions with the RBC lipid bilayer [1]. |
The study demonstrated that these derivatives were more effective than caffeine at chelating ferrous ions, a key process in preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction [1]. They also provided superior protection to human red blood cells from oxidative damage induced by AAPH, a peroxyl radical generator. This protection included reducing the oxidation of hemoglobin to methemoglobin (which is unable to carry oxygen) and preventing cell rupture (hemolysis) [1].
The methodologies from the key study are detailed below for reference.
The derivatives were synthesized through specific chemical reactions on diamine caffeine precursors [1]:
The following assays were used to evaluate the efficacy of the synthesized compounds [1]:
The antioxidant and cytoprotective effects of these C8-substituted derivatives are proposed to operate through several mechanisms, which are illustrated in the diagram below.
The mechanisms work by [1]:
The 2023 study provides a strong proof-of-concept, demonstrating that strategic chemical modification at the C8 position can significantly enhance caffeine's antioxidant and cell-protecting activities [1]. The most promising applications for these derivatives lie in combating conditions where oxidative stress is a key factor, particularly in protecting red blood cells and their oxygen-carrying hemoglobin from damage [1].
For researchers, the next steps involve:
The table below summarizes the core characteristics and available data for 8-bromocaffeine and traditional NSAIDs based on the search results.
| Feature | 8-Bromocaffeine | Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac) |
|---|---|---|
| Primary Indication | Investigated as a radiosensitizer in tumor radiotherapy [1] | Mild-to-moderate pain, inflammation, fever [2] [3] |
| Primary Mechanism of Action | Not fully elucidated; may involve adenosine receptor antagonism [4] | Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [5] [2] [3] |
| Key Molecular Target | Not clearly defined (Adenosine receptors proposed) [4] | COX-1 and COX-2 enzymes [5] [2] [6] |
| Supporting Experimental Data | Increased sensitivity of tumor cells to radiation in brain tumor models [1] | Vast body of evidence from clinical trials and widespread human use for pain/inflammation [5] [2] [6] |
| Quantitative Analgesic Efficacy Data | No direct experimental data found for standard pain models | Well-established dose-response data for various pain conditions (e.g., headaches, post-surgical pain) [3] |
| Stage of Development | Experimental/research stage [1] | Clinically approved and widely used for decades [2] |
While direct analgesic data for 8-bromocaffeine is lacking, recent research on similar compounds provides context for its potential.
This indicates that modifying caffeine at the C8 position can create compounds with meaningful analgesic properties, potentially through dual mechanisms.
The diagram below illustrates the distinct pathways through which these two classes of compounds are believed to exert their effects.
For a comprehensive evaluation, consider these factors:
The table below summarizes the main biological findings for 8-bromocaffeine and related compounds from the search results.
| Compound Name | Core Biological Activity / Application | Key Findings / Experimental Data |
|---|---|---|
| 8-Bromocaffeine | Radiosensitizer [1] | Increases sensitivity of tumor cells to radiotherapy; observed in brain tumor models. |
| 8-(5-chloropyridin-3-yloxy)caffeine (3k) | Antibacterial [2] | Strong inhibitory activity against Salmonella enteritidis (MIC = 15.6 μg/mL). |
| 8-(quinolin-8-yloxy)caffeine (3g) | Topoisomerase II Inhibitor [2] | Showed the strongest inhibitory activity against topoisomerase II enzyme. |
| 8-(6-methylpyridin-2-yloxy)caffeine (3j) & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) | Analgesic [2] | Demonstrated analgesic effect without central nervous system stimulation. |
A common starting point for researching 8-substituted caffeine derivatives is the synthesis of 8-bromocaffeine itself.
Title: Workflow for Building a Biological Assay Comparison Guide
This process involves:
While a direct metabolic stability profile is not available, 8-bromocaffeine and its derivatives have been investigated for various biological activities. The table below summarizes key findings from the search results.
| Compound / Derivative | Biological Activity / Property | Relevant Context / Model |
|---|---|---|
| 8-Bromocaffeine | Radiosensitizer [1] | Increases sensitivity of tumor cells (e.g., brain tumors) to radiotherapy. |
| 8-Bromocaffeine | Synthetic Reagent [2] | Used as a reagent for converting aldoximes to nitriles, indicating its reactivity. |
| Caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives | Low Hepatotoxicity [3] | Showed no significant hepatotoxicity in studies on isolated rat liver microsomes; predicted to be CYP1A2 substrates. |
| 8-caffeinyl-triazolylmethoxy hybrid conjugates | Anticancer [4] | Some compounds (e.g., 22c) showed potent activity against melanoma cell line A-375, stronger than methotrexate. |
Although metabolic stability data for 8-bromocaffeine itself is absent, one study provides an experimental model relevant to assessing hepatotoxicity, a key aspect of metabolic fate.
The following diagram outlines the logical relationship and experimental workflow used in this hepatotoxicity assessment:
The absence of a direct metabolic stability comparison suggests this specific data may not have been published or made publicly available. To proceed, you may consider these approaches:
Irritant